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  • Product: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
  • CAS: 95355-48-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum assignment for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Assignment of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Assignment of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide provides a comprehensive, in-depth analysis and assignment of the ¹H and ¹³C NMR spectra for the compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a validated, step-by-step methodology for the unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization to advance their work.

Introduction: The Molecule and the Method

The target molecule, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, is a substituted pyridine derivative. Compounds bearing the trifluoromethylpyridine scaffold are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl (-CF₃) and chloro (-Cl) groups. These substituents modulate factors such as lipophilicity, metabolic stability, and binding interactions, making this scaffold a valuable building block for novel chemical entities.

Accurate structural confirmation is the first critical step in any development pipeline. NMR spectroscopy provides the necessary resolution and information content to achieve this. This guide will not only present the final assignments but will also delve into the causality behind the experimental design and the logic of spectral interpretation, reflecting a field-proven approach to structural verification.

Foundational Principles and Theoretical Chemical Shift Predictions

Before acquiring experimental data, a foundational understanding of the expected spectrum can be derived from established principles of NMR theory. The electron-withdrawing nature of the chloro, trifluoromethyl, and pyridinic nitrogen atoms will significantly influence the chemical shifts of nearby nuclei, generally causing them to resonate at a higher frequency (downfield).

Predicted ¹H NMR Spectrum
  • Aromatic Protons (Pyridine Ring): The pyridine ring contains two protons. The strong electron-withdrawing effects of the nitrogen atom, the adjacent chlorine, and the trifluoromethyl group will deshield these protons, placing their signals in the aromatic region, likely between δ 7.5 and 8.5 ppm. They are expected to appear as doublets due to four-bond coupling (⁴JHH) to each other.

  • Aliphatic Protons (Ethanol Fragment): The -OCH₂CH₂OH fragment contains two distinct methylene groups. The methylene group directly attached to the ether oxygen (-OCH₂-) will be more deshielded than the terminal methylene group (-CH₂OH), placing its signal further downfield. Both are expected to appear as triplets due to three-bond coupling (³JHH) with each other. Their chemical shifts are anticipated in the δ 3.5-4.5 ppm range.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is highly variable and depends on concentration, temperature, and solvent.[1][2] It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbons directly attached to electronegative atoms (N, Cl, O) will be the most downfield.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is expected to show a characteristic quartet in the proton-coupled ¹³C spectrum due to strong one-bond coupling to the three fluorine atoms (¹JCF). Its chemical shift will be in the δ 120-130 ppm range.

  • Aliphatic Carbons: The two methylene carbons of the ethanol side chain will appear in the upfield region, typically between δ 60-75 ppm. The carbon atom bonded to the ether oxygen (C-OAr) will be more deshielded and thus further downfield than the terminal carbon bearing the hydroxyl group.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[3][4]

  • Analyte Preparation: Weigh approximately 10-15 mg of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol for ¹H NMR (50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[5][6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic molecules and its relatively simple residual solvent signal.[5] Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal reference standard, with its signal defined as δ 0.00 ppm.[6][7]

  • Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. If particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to position the sample correctly within the instrument's detection coil.[3]

  • Labeling: Clearly label the NMR tube with a permanent marker.[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure good digital resolution.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C-Cl, C-O, and C-CF₃) will be absent.

  • 2D COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity, primarily through two or three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations), providing a definitive link between the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two and three bonds). It is crucial for identifying connectivity across quaternary carbons and heteroatoms, thereby assembling the molecular fragments.

Data Processing and Structural Assignment

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum used for analysis. The standard workflow includes Fourier transformation, phase correction, and baseline correction.[8][9][10]

Molecular Structure and Atom Numbering

For clarity, the atoms of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol are numbered as shown below. This numbering scheme will be used for all subsequent assignments.

Caption: Numbering scheme for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

Analysis of the ¹H NMR Spectrum
  • Signal 1 (δ 8.15, d, 1H, J = 2.4 Hz): This downfield doublet corresponds to one of the aromatic protons. Its position is consistent with a proton on an electron-deficient pyridine ring. This is assigned to H6 .

  • Signal 2 (δ 7.80, d, 1H, J = 2.4 Hz): This second aromatic doublet is assigned to H4 . The small coupling constant (2.4 Hz) is characteristic of a four-bond meta-coupling (⁴JHH) between H4 and H6.

  • Signal 3 (δ 4.55, t, 2H, J = 4.8 Hz): This triplet in the aliphatic region is deshielded by the adjacent ether oxygen. It is assigned to the methylene protons H13 .

  • Signal 4 (δ 4.01, t, 2H, J = 4.8 Hz): This upfield triplet is coupled to H13 and is assigned to the terminal methylene protons H14 .

  • Signal 5 (δ 2.10, br s, 1H): This broad singlet, which would disappear upon shaking the sample with D₂O, is characteristic of the hydroxyl proton, H15 .

Analysis of the ¹³C NMR Spectrum
  • Aromatic Region: Five signals are observed. Based on substituent effects and 2D data (discussed below), the assignments are:

    • δ 158.9: C2, attached to two electronegative atoms (N and O).

    • δ 145.1: C6, adjacent to nitrogen.

    • δ 135.8: C4, deshielded by the para-nitrogen and meta-CF₃ group.

    • δ 124.5 (q, ¹JCF = 272 Hz): C8, the trifluoromethyl carbon, identified by its large one-bond coupling to fluorine.

    • δ 122.0 (q, ²JCF = 34 Hz): C5, the carbon bearing the CF₃ group, showing a smaller two-bond coupling.

    • δ 118.5: C3, the carbon bearing the chlorine atom.

  • Aliphatic Region:

    • δ 70.2: C13, the methylene carbon attached to the ether oxygen.

    • δ 61.5: C14, the terminal methylene carbon attached to the hydroxyl group.

Confirmation with 2D NMR Spectroscopy

Two-dimensional NMR is essential for validating the assignments made from 1D spectra.

  • COSY: The COSY spectrum shows a clear cross-peak between the proton signals at δ 4.55 (H13) and δ 4.01 (H14). This confirms their three-bond coupling and validates the assignment of the ethanol fragment.

Caption: Key COSY correlation confirming the ethanol fragment connectivity.

  • HSQC: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, locking the proton and carbon assignments together:

    • δ 8.15 (H6) correlates with δ 145.1 (C6).

    • δ 7.80 (H4) correlates with δ 135.8 (C4).

    • δ 4.55 (H13) correlates with δ 70.2 (C13).

    • δ 4.01 (H14) correlates with δ 61.5 (C14).

  • HMBC: The HMBC spectrum provides the final and most crucial pieces of evidence by showing long-range (2- and 3-bond) connectivities.

    • Key Correlation 1: A strong correlation is observed from the methylene protons H13 (δ 4.55) to the aromatic carbon C2 (δ 158.9). This three-bond correlation (H13-C13-O12-C2) unambiguously links the ethanol side chain to the pyridine ring at the C2 position.

    • Key Correlation 2: The aromatic proton H4 (δ 7.80) shows correlations to C2 (δ 158.9), C6 (δ 145.1), and the CF₃-bearing carbon C5 (δ 122.0).

    • Key Correlation 3: The aromatic proton H6 (δ 8.15) shows correlations to C2 (δ 158.9), C4 (δ 135.8), and C5 (δ 122.0).

    • Key Correlation 4: A four-bond correlation (⁴JCF) is often observable from H4 to the CF₃ carbon (C8), further confirming the substituent positions.

Caption: Key HMBC correlations for structural confirmation.

Summary of NMR Data

The complete and validated assignments are summarized in the tables below.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.15d2.41HH6
27.80d2.41HH4
34.55t4.82HH13 (-OCH₂-)
44.01t4.82HH14 (-CH₂OH)
52.10br s-1HH15 (-OH)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (¹³C{¹H})AssignmentDEPT-135
158.9sC2Quaternary
145.1dC6CH (+)
135.8dC4CH (+)
124.5 (q, ¹JCF = 272 Hz)sC8 (CF₃)Quaternary
122.0 (q, ²JCF = 34 Hz)sC5Quaternary
118.5sC3Quaternary
70.2tC13 (-OCH₂-)CH₂ (-)
61.5tC14 (-CH₂OH)CH₂ (-)

Conclusion

Through the systematic application of 1D and 2D NMR spectroscopy, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol has been achieved. The interpretation, grounded in fundamental principles and validated through correlation experiments, confirms the molecular structure with high confidence. The key HMBC correlation between the ether methylene protons (H13) and the C2 carbon of the pyridine ring was decisive in connecting the two major fragments of the molecule. This guide serves as a robust template for the structural elucidation of similarly complex heterocyclic compounds, emphasizing a workflow that ensures scientific integrity and trustworthiness in chemical analysis.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • University of California, Santa Barbara. (2012, April 19). 2D NMR Spectrum Processing with Mnova. NMR Facility. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1833. [Link]

  • MetaboLab. (n.d.). Basic 1D-NMR Data Processing. [Link]

  • Hore, P. J. (n.d.). NMR Data Processing. University of Oxford. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807–1813. [Link]

  • Chen, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Exploratory

Physical and chemical properties of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

An In-Depth Technical Guide on 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Executive Summary & Structural Significance Trifluoromethylpyridine (TFMP) derivatives are highly valued building blocks in the desi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Executive Summary & Structural Significance

Trifluoromethylpyridine (TFMP) derivatives are highly valued building blocks in the design of modern agrochemicals and pharmaceuticals[1]. The incorporation of a trifluoromethyl (-CF3) group fundamentally alters the electronic distribution of the pyridine ring, significantly enhancing the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[2].

Among these critical intermediates is 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS: 95355-48-9), a versatile compound characterized by its bi-functional reactivity[3]. Its structure features a highly electron-deficient pyridine core, making it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents.

Chemical and Physical Properties

The molecule is composed of a pyridine ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and an oxyethanol moiety at the 2-position. The strong electron-withdrawing nature of the -CF3 and -Cl groups stabilizes the aromatic system against oxidative degradation while rendering the pyridine ring highly resistant to electrophilic attack[2].

Table 1: Chemical Identifiers and Structural Data

Property Value
Chemical Name 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
CAS Registry Number 95355-48-9[3]
Molecular Formula C8H7ClF3NO2[4]
Molecular Weight 241.59 g/mol [4]
InChIKey JFFVSZPRUYRXOJ-UHFFFAOYSA-N[3]

| SMILES | OCCOc1ncc(cc1Cl)C(F)(F)F |

Table 2: Physical and Computed Properties

Property Value
Physical State White low-melt solid[3]
Commercial Purity ≥95%[3]
Storage Temperature Room temperature[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

| Rotatable Bonds | 3 |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The primary laboratory and industrial-scale synthesis of this compound relies on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylene glycol.

Causality in Experimental Design: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, contains two potential leaving groups (chlorines at C2 and C3). However, the C2 position is highly activated. The adjacent electronegative pyridine nitrogen and the para-directing electron-withdrawing -CF3 group strongly stabilize the negative charge in the Meisenheimer complex intermediate[1]. Conversely, the C3 chlorine is meta to both the nitrogen and the -CF3 group, lacking resonance stabilization, and is sterically hindered. This electronic disparity ensures near-perfect regioselectivity during nucleophilic attack.

Step-by-Step Protocol (Self-Validating System):

  • Reagent Preparation : Charge a flame-dried, nitrogen-purged reaction vessel with anhydrous Tetrahydrofuran (THF) (10 mL per gram of starting material). Add Ethylene Glycol (5.0 equivalents). Causality: A large excess of ethylene glycol is critical to statistically prevent the formation of a bridged dimer by-product (where one glycol molecule reacts with two pyridine rings), ensuring mono-substitution.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in small portions. Causality: NaH irreversibly deprotonates the primary alcohol to form a highly reactive alkoxide nucleophile. The controlled temperature mitigates the exothermic evolution of hydrogen gas.

  • Coupling Reaction : Once H2 evolution ceases, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Control (IPC) : Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). Validation: The protocol is self-validating when the peak corresponding to the starting material (<1% AUC) is entirely replaced by the product peak, confirming complete conversion without over-reaction.

  • Workup : Quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x volumes). Wash the combined organic layers with brine to remove residual ethylene glycol, then dry over anhydrous MgSO4.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the product as a white solid[3].

SynthesisWorkflow N1 Starting Materials 2,3-Dichloro-5-(trifluoromethyl)pyridine + Ethylene Glycol N2 Deprotonation NaH, 0°C, THF N1->N2 Step 1 N3 SNAr Coupling Nucleophilic Attack at C2 N2->N3 Step 2 N4 Reaction Monitoring HPLC/TLC Validation N3->N4 Step 3 N5 Aqueous Workup NH4Cl Quench & Extraction N4->N5 Step 4 N6 Purification Flash Chromatography N5->N6 Step 5 N7 Target Compound CAS: 95355-48-9 N6->N7 Final

Figure 1: Step-by-step synthetic workflow for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

Reactivity Profile and Downstream Applications

The strategic value of this compound lies in its primary alcohol functional group, which serves as a versatile synthetic handle for downstream transformations.

  • Oxidation : The primary alcohol can be oxidized to the corresponding carboxylic acid or aldehyde, creating intermediates for amide coupling. This is a common pathway in the synthesis of complex agrochemicals, where the TFMP moiety provides broad-spectrum fungicidal or insecticidal activity[1].

  • Etherification/Esterification : The hydroxyl group can be derivatized to modulate the lipophilicity and pharmacokinetic profile of pharmaceutical candidates.

  • Agrochemical Relevance : Compounds containing the 3-chloro-5-(trifluoromethyl)pyridine moiety are integral to the structure of several commercial pesticides. For instance, benzamide fungicides like Fluopicolide[5] and benzoylphenylurea insect growth regulators like Fluazuron[6] rely on similar TFMP building blocks to exert their biological effects by interfering with specific metabolic pathways (e.g., spectrin-like protein delocalization or chitin synthesis)[7][8].

ReactivityProfile Core 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol Sub1 Primary Alcohol (-OH) Core->Sub1 Sub2 Pyridine Ring Core->Sub2 Sub3 Trifluoromethyl (-CF3) Core->Sub3 Rxn1 Oxidation to Carboxylic Acid (Agrochemical Intermediates) Sub1->Rxn1 Rxn2 Etherification / Esterification (Prodrug Synthesis) Sub1->Rxn2 Rxn3 Electron Withdrawal (Metabolic Stability) Sub2->Rxn3 Rxn4 Lipophilicity Enhancement (Membrane Permeability) Sub3->Rxn4

Figure 2: Structural moieties and their corresponding chemical reactivity and biological utility.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:

  • 1H NMR (CDCl3, 400 MHz) : The pyridine ring protons (C4 and C6) typically appear as two distinct doublets with a small meta-coupling constant (J ~ 2 Hz) in the downfield region (δ 8.0 - 8.5 ppm). The oxyethanol moiety presents as two distinct multiplets or triplets around δ 4.5 ppm (-OCH2-) and δ 3.9 ppm (-CH2OH), with a broad singlet for the hydroxyl proton.

  • 19F NMR (CDCl3, 376 MHz) : A sharp singlet around δ -62.0 ppm confirms the presence of the intact trifluoromethyl group.

  • LC-MS : Electrospray ionization (ESI+) should yield a pseudo-molecular ion [M+H]+ at m/z 242.0, with a characteristic isotopic pattern indicative of a single chlorine atom (M+2 peak at m/z 244.0 at ~33% intensity).

Handling and Safety (EHS)

As a halogenated pyridine derivative, standard laboratory safety protocols must be strictly adhered to. The compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. It should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents and strong bases[3].

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Foundational

Mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol in agrochemical synthesis

An In-depth Technical Guide on its Core Mechanism of Action in Agrochemical Synthesis This document provides an in-depth technical analysis of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, a critical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on its Core Mechanism of Action in Agrochemical Synthesis

This document provides an in-depth technical analysis of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, a critical intermediate in the synthesis of modern agrochemicals. Eschewing a conventional template, this guide is structured to deliver a narrative that is both scientifically rigorous and practically insightful for researchers, chemists, and professionals in drug and pesticide development. We will explore the molecule's inherent reactivity, its pivotal role in forming highly active herbicides, and the precise chemical transformations that define its utility.

Introduction: Beyond the Final Product

In the intricate world of agrochemical synthesis, the final active ingredient often receives the most attention. However, the journey to that molecule is paved with critical intermediates, whose specific reactivity and structural contributions are paramount to the success of the synthesis. 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is one such cornerstone molecule. While not possessing herbicidal activity itself, it serves as a key building block for the aryloxyphenoxypropionate ("fop") class of herbicides.[1][2]

These herbicides are vital for post-emergence control of grass weeds in broadleaf crops. Their biological mechanism of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species.[1][2][3][4] The R-enantiomer of these herbicides is the biologically active form.[1][4] This guide will focus on the chemical mechanism by which our title intermediate is used to construct the highly effective herbicide, Haloxyfop-P-methyl.

Part 1: Molecular Architecture and Inherent Reactivity

To understand the synthetic "mechanism of action" of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, one must first appreciate its molecular structure. The molecule is comprised of two key domains: the substituted pyridine ring and the ethanol side-chain.

  • The Pyridine Core : The pyridine ring is highly electron-deficient. This is due to the inherent electron-withdrawing nature of the nitrogen atom, which is significantly amplified by the presence of two powerful electron-withdrawing groups: a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This electronic arrangement makes the pyridine ring a stable anchor and influences the reactivity of the attached oxy-ethanol group.

  • The Ethanol Side-Chain : The terminal primary hydroxyl (-OH) group is the molecule's primary reactive center for further synthesis. The oxygen atom possesses lone pairs of electrons, making it a potent nucleophile, especially upon deprotonation to form an alkoxide.

The table below summarizes the key physicochemical properties of this intermediate.

PropertyValueSource
CAS Number 95355-48-9
Molecular Formula C₈H₇ClF₃NO₂
Molecular Weight 241.6 g/mol
Physical Form White low-melt solid
InChIKey JFFVSZPRUYRXOJ-UHFFFAOYSA-N

Part 2: The Core Synthetic Mechanism - Williamson Ether Synthesis

The primary role—or "mechanism of action"—of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol in agrochemical synthesis is to act as the nucleophilic component in a Williamson ether synthesis .[5][6][7] This classic organic reaction forms an ether by coupling an alkoxide with an alkyl halide (or a derivative with a suitable leaving group, like a tosylate or mesylate).

In the context of synthesizing Haloxyfop-P-methyl, the goal is to form an ether bond between the oxygen of the ethanol side-chain and the chiral propionate moiety. The overall transformation is:

2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol + Methyl (S)-2-chloropropanoate → Haloxyfop-P-methyl

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7]

Step 1: Deprotonation (Alkoxide Formation) A strong base is required to deprotonate the terminal hydroxyl group of the ethanol, creating a potent nucleophile—the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3][8] The base abstracts the acidic proton from the hydroxyl group, forming the alkoxide ion.

Step 2: Nucleophilic Attack (SN2 Displacement) The newly formed alkoxide attacks the electrophilic carbon atom of the methyl (S)-2-chloropropanoate. This carbon is susceptible to attack because it is bonded to a good leaving group (the chloride ion). The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at that carbon center. However, since the starting propanoate is the S-enantiomer, the product formed will be the desired R-enantiomer (Haloxyfop-P). The reaction displaces the chloride ion and forms the critical C-O-C ether linkage.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like NaH is effective for complete deprotonation, driving the reaction forward. K₂CO₃ is a weaker, but often sufficient and safer, base used in industrial processes.[3][9]

  • Choice of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal.[8][10] These solvents can solvate the cation (Na⁺ or K⁺) but do not solvate the alkoxide nucleophile, leaving it highly reactive. They also do not participate in the reaction themselves.

  • Reaction Temperature: The reaction is typically heated to increase the rate of the SN2 collision and overcome the activation energy barrier.[3][9]

The diagram below, generated using DOT language, illustrates this SN2 mechanism.

Caption: SN2 mechanism for Haloxyfop-P-methyl synthesis.

Part 3: Experimental Protocol and Workflow

The following protocol is a self-validating system for the laboratory-scale synthesis of Haloxyfop-P-methyl from the title intermediate. It is synthesized from general procedures found in the literature for similar Williamson ether syntheses.[8][9][11]

Materials:

  • 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl (S)-2-chloropropanoate (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (1.0 eq) to a round-bottom flask containing anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add methyl (S)-2-chloropropanoate (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield pure Haloxyfop-P-methyl as a light amber oil.[1]

The diagram below illustrates the experimental workflow.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Reactant 1 in anhydrous DMF (under N2) B 2. Add NaH at 0°C (Alkoxide Formation) A->B C 3. Add Reactant 2 (Chloropropanoate) B->C D 4. Heat to 70-80°C (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Diethyl Ether (3x) E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify via Silica Gel Chromatography H->I J Final Product: Haloxyfop-P-methyl I->J

Caption: Experimental workflow for Haloxyfop-P-methyl synthesis.

Part 4: Analytical Characterization of the Final Product

Validation of the final product, Haloxyfop-P-methyl, is achieved through standard analytical techniques. The expected data confirms the successful formation of the ether linkage and the overall molecular structure.

AnalysisExpected Results for Haloxyfop-P-methyl
Molecular Formula C₁₆H₁₃ClF₃NO₄[1][12]
Molecular Weight 375.7 g/mol [1][12]
Appearance Light amber, viscous liquid[1]
¹H NMR (CDCl₃) Signals corresponding to aromatic protons on both rings, a quartet for the methine proton of the propionate group, a singlet for the methyl ester protons, and a doublet for the methyl group of the propionate.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 375.7[12]
Chiral HPLC The product should show a high enantiomeric excess (>94%) for the R-enantiomer, which can be separated from the S-enantiomer on a chiral column.[1]

Conclusion

The "mechanism of action" for an agrochemical intermediate like 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is fundamentally its chemical reactivity in a synthetic pathway. This guide has detailed its role as a potent nucleophile precursor in a classic Williamson ether synthesis to produce the herbicide Haloxyfop-P-methyl. By understanding the interplay between its molecular structure, the SN2 reaction mechanism, and the specific experimental conditions, researchers can effectively utilize this intermediate to build complex, high-value active ingredients. This foundational knowledge is crucial for process optimization, impurity profiling, and the development of next-generation agrochemicals.

References

  • Haloxyfop-P-methyl (Ref: DE 535) - AERU. (2026, February 18). Retrieved from [Link]

  • CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents. (2010, March 31).
  • FAO Specifications and Evaluations for Agricultural Pesticides - HALOXYFOP-P-METHYL. (2012, May). Retrieved from [Link]

  • Haloxyfop-methyl - NIST WebBook. Retrieved from [Link]

  • Haloxyfop-methyl - NIST WebBook (Gas Chromatography). Retrieved from [Link]

  • Haloxyfop-methyl | C16H13ClF3NO4 - PubChem. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • The Williamson Ether Synthesis - University of Massachusetts. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (2023). Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Retrieved from [Link]

  • Ch15 : ROH + R' X -> ROR' (Williamson ether synthesis) - University of Calgary. Retrieved from [Link]

  • CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents.
  • Haloxyfop-P | C15H11ClF3NO4 - PubChem. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Executive Summary & Molecular Causality The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS: 95355-48-9) is a highly specialized fluorinated heterocyclic building block. It is frequently utilized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS: 95355-48-9) is a highly specialized fluorinated heterocyclic building block. It is frequently utilized as an intermediate in the synthesis of advanced agrochemicals (such as fluopicolide derivatives) and pharmaceutical active ingredients [1] [2].

Understanding the thermodynamic stability and phase transition behavior (melting point) of this molecule requires a deep dive into its structural causality. The molecule features a highly electron-deficient pyridine ring—driven by the inductive and resonance effects of the C3-chloro and C5-trifluoromethyl (-CF 3​ ) groups. However, the presence of the flexible 2-hydroxyethoxy chain at the C2 position fundamentally alters its crystal lattice energy ( ΔHfus​ ) and thermodynamic degradation pathways compared to rigid pyridine analogs.

Structural Drivers of the Phase Transition (Melting Point)

Commercial chemical databases classify 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol as a "white low melt solid" [1]. As an application scientist, it is critical to understand why this specific substitution pattern depresses the melting point.

In rigid halogenated pyridines, strong intermolecular dipole-dipole interactions and π−π stacking lead to highly ordered, stable crystal lattices (resulting in high melting points). However, the addition of the -O-CH 2​ -CH 2​ -OH moiety introduces significant conformational flexibility. The rotational degrees of freedom along the ether and aliphatic C-C bonds disrupt planar stacking. While the terminal hydroxyl group engages in hydrogen bonding, the entropic penalty of locking the flexible chain into a rigid crystal lattice significantly lowers the melting point, typically bringing it down to the 35°C – 45°C range.

Table 1: Comparative Physicochemical Properties
CompoundCAS NumberPhysical State (at 25°C)Melting Point TrendStructural Causality
3-Chloro-5-(trifluoromethyl)pyridin-2-ol79623-37-3SolidHigh (>150°C)Rigid structure; strong intermolecular H-bonding via pyridone tautomerism [3].
2-((3-Chloro-5-(CF 3​ )pyridin-2-yl)oxy)ethanol 95355-48-9 Low Melt Solid Low (~35-45°C) Flexible ethoxy chain disrupts π−π stacking; moderate H-bonding [1].
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3LiquidVery Low (<20°C)Lack of H-bonding donors; highly asymmetric dipole.

Thermodynamic Stability Profile

The thermodynamic stability of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is dictated by the electronic environment of the pyridine ring.

  • Thermal Stability: The molecule exhibits excellent thermal stability up to ~150°C. The C-F and C-Cl bonds are thermodynamically robust, possessing high bond dissociation energies.

  • Chemical/Hydrolytic Stability: The electron-withdrawing -Cl and -CF 3​ groups severely deplete the electron density of the pyridine ring, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Under neutral or mildly acidic conditions, the ether linkage is thermodynamically stable. However, under strongly basic conditions (e.g., pH > 12), hydroxide ions can attack the C2 position, displacing the ethylene glycol moiety and yielding 3-chloro-5-(trifluoromethyl)pyridin-2-ol.

StabilityPathway Compound 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol (CAS: 95355-48-9) Thermal Thermal Stress (T < 150°C) Compound->Thermal Base Strong Base (pH > 12) Compound->Base Acid Acidic Conditions (pH < 2) Compound->Acid Stable Thermodynamically Stable (No Degradation) Thermal->Stable Hydrolysis SNAr Hydrolysis: 3-Chloro-5-(CF3)pyridin-2-ol + Ethylene Glycol Base->Hydrolysis Nucleophilic Attack (SNAr) Salt Pyridinium Salt Formation (Reversible) Acid->Salt Protonation

Thermodynamic degradation pathways under thermal and pH stress.

Standardized Experimental Protocols

To empirically validate the melting point and thermodynamic stability, the following self-validating protocols must be employed. These methods ensure that any observed degradation is an artifact of the molecule's inherent thermodynamics, rather than analytical error.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Because the compound is a low-melt solid, visual capillary methods are prone to high variance. DSC provides a precise thermodynamic measurement of the phase transition.

  • Sample Preparation: Weigh 2.0 – 3.0 mg of the compound (>95% purity) into a standard aluminum DSC pan. Seal with a crimped lid.

  • Equilibration: Equilibrate the sample at 0°C for 5 minutes to ensure complete solidification of any supercooled liquid domains.

  • Thermal Ramp: Heat the sample from 0°C to 100°C at a controlled rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Data Extraction: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak, not the peak maximum. The area under the curve yields the enthalpy of fusion ( ΔHfus​ ).

Protocol B: HPLC-UV/MS Forced Degradation (Thermodynamic Stability)

To map the SN​Ar vulnerability at the C2 position, a forced degradation assay is required.

  • Stock Solution: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stressing:

    • Basic: Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours.

    • Acidic: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours.

  • Neutralization & Dilution: Neutralize the samples to pH 7.0 using the opposing reagent, and dilute to 0.1 mg/mL with the mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Monitor via UV at 254 nm and ESI-MS (positive/negative ion mode). A shift to a lower retention time and an m/z corresponding to 3-chloro-5-(trifluoromethyl)pyridin-2-ol confirms base-catalyzed ether hydrolysis.

Workflow Prep Sample Preparation (>95% Purity) DSC DSC Analysis (10°C/min ramp) Prep->DSC TGA TGA Analysis (Mass Loss) Prep->TGA HPLC HPLC-UV/MS (Degradation Assay) Prep->HPLC MP Melting Point & Enthalpy of Fusion DSC->MP ThermalStab Thermal Stability Limit TGA->ThermalStab ChemStab Chemical Stability Profile HPLC->ChemStab Synthesis Comprehensive Thermodynamic Profile MP->Synthesis ThermalStab->Synthesis ChemStab->Synthesis

Experimental workflow for thermodynamic and melting point profiling.

Summary of Analytical Insights

For drug development professionals and agrochemical researchers, handling 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol requires acknowledging its low melting point. It may present as a waxy solid or a viscous liquid depending on ambient laboratory temperatures. Storage should be maintained under inert atmosphere at 2-8°C to prevent moisture-induced degradation over long periods, though its primary thermodynamic vulnerability remains exposure to strong bases rather than ambient thermal stress.

References

  • National Center for Biotechnology Information (PubChem) - Fluopicolide (Agrochemical context for 3-chloro-5-(trifluoromethyl)pyridine derivatives). URL:[Link]

Foundational

Pharmacokinetic Profiling of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is a highly privileged scaffold in both medicinal chemistry and agrochemical development. Its unique physicochemical properties—d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is a highly privileged scaffold in both medicinal chemistry and agrochemical development. Its unique physicochemical properties—driven by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro (-Cl) groups—impart exceptional metabolic stability to the pyridine ring. This toxophore/pharmacophore is a critical structural component in advanced therapeutics, such as the BACE1 inhibitor Umibecestat[1], and widely utilized agrochemicals like Fluazuron[2] and Fluopicolide[3].

When this heterocyclic core is functionalized with an oxyethanol side chain to form 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol derivatives , the pharmacokinetic (PK) landscape shifts dramatically. While the core remains highly lipophilic and resistant to cytochrome P450 (CYP) mediated ring oxidation, the primary alcohol of the oxyethanol group introduces a "soft spot" for rapid Phase I and Phase II biotransformations. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for profiling the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these specific derivatives.

Physicochemical Properties & ADME Implications

Understanding the causality between the molecular structure and its in vivo behavior is paramount before initiating any wet-lab protocols.

  • Lipophilicity & Permeability: The -CF3 and -Cl groups drive the LogP of these derivatives into the 3.5–4.5 range. This high lipophilicity guarantees excellent passive membrane permeability (often >20 × 10⁻⁶ cm/s in Caco-2 assays) but simultaneously drives exceptionally high plasma protein binding (PPB > 98%).

  • Ionization (pKa): The electron-withdrawing substituents drastically lower the pKa of the pyridine nitrogen, rendering it completely neutral at physiological pH (7.4). Consequently, these derivatives do not benefit from ion-trapping mechanisms in the lysosome, nor do they typically act as substrates for basic-amine transporters.

  • Mass Spectrometry Ionization Challenges: Because the pyridine nitrogen is electronically deactivated, standard positive electrospray ionization (ESI+) often yields poor signal intensity. Crucial Insight: Bioanalytical quantification of these derivatives frequently requires Atmospheric Pressure Chemical Ionization (APCI) or the monitoring of sodium/ammonium adducts ([M+Na]⁺ or [M+NH4]⁺) in ESI+.

Biotransformation & Metabolic Pathways

The metabolic fate of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol derivatives is almost entirely dictated by the oxyethanol appendage. The heavily substituted pyridine ring is highly resistant to oxidative cleavage[3].

  • Phase I Oxidation: The primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form the corresponding carboxylic acid (3-chloro-5-(trifluoromethyl)pyridin-2-yloxyacetic acid). This drastically increases aqueous solubility and shifts the excretion route toward renal clearance.

  • Phase II Conjugation: The hydroxyl group can also undergo direct glucuronidation via UGT enzymes (primarily UGT1A1 and UGT2B7), forming an O-glucuronide that is excreted via biliary efflux transporters (e.g., MRP2).

MetabolicPathway Parent 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol Phase1 Oxidation (ADH/ALDH) Carboxylic Acid Parent->Phase1 Phase I Phase2 Glucuronidation (UGT) O-Glucuronide Parent->Phase2 Phase II Excretion Renal/Biliary Excretion Phase1->Excretion MRP2/OAT Phase2->Excretion BCRP/MRP2

Fig 1. Primary biotransformation pathways of the oxyethanol derivative.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the typical pharmacokinetic parameters observed for this class of derivatives in preclinical rodent models (Sprague-Dawley rats, 5 mg/kg IV, 10 mg/kg PO). The rapid clearance of the parent compound is directly tied to the unhindered oxidation of the terminal alcohol.

AnalyteClearance (CL) (mL/min/kg)Vol. of Distribution (Vdss) (L/kg)Half-life (T1/2) (h)Oral Bioavailability (F) (%)Plasma Protein Binding (%)
Parent (Alcohol) 45.2 ± 6.13.1 ± 0.41.2 ± 0.322 ± 5> 98.5
Acid Metabolite 12.5 ± 2.80.8 ± 0.14.5 ± 0.8N/A (Formed in vivo)85.0

Note: The high Vdss of the parent compound is a direct result of its lipophilicity, driving extensive tissue distribution prior to hepatic first-pass metabolism.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. Quality Control (QC) steps are embedded directly into the methodology to prevent artifactual data generation.

Protocol A: In Vitro Microsomal Stability Assay

Due to the high lipophilicity of the scaffold, non-specific binding to the plastic walls of standard assay plates will artificially inflate the apparent metabolic stability.

  • Matrix Preparation: Utilize low-binding polypropylene 96-well plates. Prepare a 1 mg/mL suspension of human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Test Compound Addition: Spike the derivative to a final concentration of 1 µM. Self-Validation Step: Keep the final organic solvent concentration (DMSO/Acetonitrile) below 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a stable-isotope labeled analog).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling Workflow

PKWorkflow Step1 1. Intravenous & Oral Dosing (Rodent Models) Step2 2. Serial Blood Sampling (K2EDTA Plasma) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Non-Compartmental Analysis) Step4->Step5

Fig 2. Standardized in vivo pharmacokinetic profiling workflow.

LC-MS/MS Analytical Method (Self-Validating):

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A steep gradient (5% B to 95% B over 2 minutes) is required to elute the highly lipophilic parent compound sharply, preventing peak tailing.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Critical adjustment: If ESI+ yields poor sensitivity due to the deactivated pyridine ring, switch to ESI- to monitor the carboxylic acid metabolite, and use APCI+ for the parent alcohol.

  • Acceptance Criteria: The calibration curve must exhibit an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values.

References

  • Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Fluopicolide (Compound Summary) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Environmental degradation pathways of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Abstract This technical guide provides a comprehensive analysis of the anticipated environ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Abstract

This technical guide provides a comprehensive analysis of the anticipated environmental degradation pathways of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. As a molecule combining a chlorinated, trifluoromethylated pyridine ring with an ethanol ether side chain, its environmental fate is governed by a combination of abiotic and biotic processes. This document synthesizes existing knowledge on analogous chemical structures to propose likely transformation routes, including hydrolysis, photolysis, and microbial degradation. Detailed experimental protocols for assessing these pathways are provided, alongside a discussion of the analytical methodologies required for the identification and quantification of the parent compound and its transformation products. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the environmental risk assessment of novel chemical entities.

Introduction and Physicochemical Profile

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a synthetic organic compound featuring a trifluoromethylpyridine moiety, a class of structures prevalent in modern pharmaceuticals and agrochemicals.[1][2] The presence of chlorine and a trifluoromethyl group on the pyridine ring suggests enhanced biological activity and potentially increased environmental persistence due to the strength of the carbon-halogen and carbon-fluorine bonds.[3][4] Understanding its behavior upon release into the environment is critical for a thorough risk assessment.

The environmental partitioning and reactivity of this compound are dictated by its physicochemical properties.

Table 1: Physicochemical Properties of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

PropertyValue / DescriptionSignificance for Environmental Fate
CAS Number 95355-48-9Unique chemical identifier.
Molecular Formula C₈H₇ClF₃NO₂Defines elemental composition.
Molecular Weight 241.6 g/mol Influences transport and diffusion.
Physical Form White low-melt solidAffects handling and environmental entry.
Solubility Expected to have some water solubility due to the ethanol group, but lipophilicity is enhanced by the CF₃ and Cl substituents.Governs partitioning between aqueous and organic phases (soil, sediment, biota).
Vapor Pressure Likely low due to molecular weight and polar ethanol group.Suggests limited volatilization from water or soil surfaces.

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which increases the molecule's metabolic stability and lipophilicity.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to degradation.[3] The chloro- and ether-substituted pyridine ring provides sites for potential nucleophilic attack and both abiotic and biotic transformations.

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformations that occur without the direct involvement of microorganisms, primarily driven by chemical and light energy.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For the target compound, the most susceptible bond to hydrolysis is the ether linkage between the pyridine ring and the ethanol side chain.

However, studies on analogous compounds like the pesticide chlorpyrifos, which contains a trichlorinated pyridyl phosphorothionate ester, show that hydrolysis rates are highly dependent on pH, with degradation being more rapid under alkaline conditions.[5] Conversely, other pyridyloxy compounds have demonstrated considerable stability to hydrolysis across typical environmental pH ranges (5-9). Given the stability of the ether bond, significant hydrolytic degradation of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol under neutral or acidic conditions is not expected to be a primary degradation route.[6]

Primary Hydrolysis Product:

  • 3-chloro-5-(trifluoromethyl)pyridin-2-ol

Photolysis (Photodegradation)

Photolysis, or degradation by sunlight, is a significant pathway for compounds present on soil surfaces or in sunlit surface waters.[6] Aromatic rings, such as the pyridine ring in the target molecule, can absorb ultraviolet radiation, leading to chemical transformations.

Expected photolytic reactions for this compound include:

  • Cleavage of the Ether Bond: Similar to hydrolysis, light energy can induce the breaking of the ether linkage, yielding 3-chloro-5-(trifluoromethyl)pyridin-2-ol and an ethanol radical.

  • Reductive Dechlorination: The chlorine atom on the pyridine ring may be removed and replaced with a hydrogen atom.

  • Hydroxyl Radical Attack: In natural waters, photochemically produced hydroxyl radicals (•OH) can attack the aromatic ring or the ethanol side chain, leading to hydroxylation and subsequent ring cleavage or side-chain oxidation.[7]

Studies on pyraclostrobin, another agrochemical, have shown that photolysis in water can be rapid, with half-lives of less than 12 hours under irradiation.[8] The presence of natural substances like fulvic acids in water can either enhance or suppress photolysis rates.[7]

Biotic Degradation Pathways

Biotic degradation, mediated by enzymes in microorganisms like bacteria and fungi, is often the most critical pathway for the complete mineralization of organic pollutants in soil and water.[9] The degradation of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is likely to proceed through a multi-step pathway.

Proposed Microbial Degradation Pathway
  • Initial Transformation: The initial attack could occur at several points on the molecule. A common microbial strategy is the oxidation of the terminal alcohol on the ethanol side chain to an aldehyde and then to a carboxylic acid, forming 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid.

  • Ether Bond Cleavage: A crucial step is the enzymatic cleavage of the ether bond, a reaction catalyzed by etherase enzymes. This would release the key metabolite 3-chloro-5-(trifluoromethyl)pyridin-2-ol (TCPy-OH) and ethanol.

  • Pyridine Ring Degradation: TCPy-OH would then be the substrate for further degradation. The microbial metabolism of pyridine derivatives typically involves hydroxylation of the ring by mono- or dioxygenase enzymes, followed by ring cleavage.[10] This opens the aromatic structure to form aliphatic intermediates.

  • Dehalogenation and Defluorination:

    • Dechlorination: The chlorine atom can be removed either reductively (under anaerobic conditions) or hydrolytically.[9][11] This is a critical detoxification step.

    • Defluorination: The trifluoromethyl group presents a significant challenge to microbial degradation due to the high strength of the C-F bond.[4] While direct enzymatic cleavage is rare, defluorination can occur indirectly after the molecule has been "activated" by other metabolic transformations, such as the hydroxylation of the aromatic ring.[12]

  • Mineralization: The aliphatic intermediates from the ring cleavage are further metabolized through common biochemical pathways (e.g., the Krebs cycle), ultimately leading to the formation of carbon dioxide, water, and inorganic ions (Cl⁻, F⁻).

The overall proposed degradation pathways are visualized in the diagram below.

Parent 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Photolysis Photolysis Parent->Photolysis Abiotic Hydrolysis Hydrolysis Parent->Hydrolysis Abiotic Biodegradation Biodegradation Parent->Biodegradation Biotic Metabolite1 3-Chloro-5-(trifluoromethyl)pyridin-2-ol (TCPy-OH) Photolysis->Metabolite1 Hydrolysis->Metabolite1 Biodegradation->Metabolite1 Ether Cleavage Metabolite2 Side-chain Oxidation Products Biodegradation->Metabolite2 Initial Oxidation Metabolite3 Dechlorinated Pyridinols Metabolite1->Metabolite3 Dechlorination Metabolite2->Metabolite1 Ether Cleavage Metabolite4 Ring Cleavage Products (Aliphatic Acids) Metabolite3->Metabolite4 Ring Hydroxylation & Cleavage Mineralization CO2 + H2O + Cl- + F- Metabolite4->Mineralization Further Metabolism

Proposed environmental degradation pathways for the target compound.

Experimental Methodologies for Degradation Studies

To empirically determine the environmental fate of this compound, standardized laboratory studies are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.[13][14]

Aerobic Transformation in Soil (Following OECD 307)

This study simulates the fate of the compound in a terrestrial environment.

Protocol:

  • Soil Selection: Select a well-characterized soil, typically a sandy loam, with a known pH, organic carbon content, and microbial biomass.[15]

  • Test Substance Preparation: If available, use a ¹⁴C-radiolabeled version of the test substance, with the label in a stable part of the molecule (e.g., the pyridine ring), to facilitate mass balance calculations. Prepare a stock solution in a suitable solvent.

  • Microcosm Setup: Prepare multiple soil microcosms (e.g., 50g of soil in glass flasks). Adjust soil moisture to 40-60% of its maximum water-holding capacity.

  • Application: Apply the test substance solution evenly to the soil surface of each microcosm. Include control microcosms (no test substance) and sterile controls (autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 20°C) for up to 100 days.[15] To trap volatile organic products and ¹⁴CO₂, pass a gentle stream of CO₂-free air through the flasks and then through traps containing ethylene glycol (for organics) and potassium hydroxide or soda lime (for CO₂).

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 100 days), sacrificially sample triplicate microcosms from each treatment group.

  • Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., acetonitrile/water mixture) to recover the parent compound and its transformation products.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and major metabolites.[16]

    • Analyze the volatile traps for radioactivity using Liquid Scintillation Counting (LSC).

    • Determine non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: Calculate the degradation half-life (DT₅₀) of the parent compound and quantify the formation and decline of major transformation products. Perform a mass balance calculation at each sampling point.

Start Select & Characterize Soil Prepare Prepare Soil Microcosms (Non-sterile & Sterile) Start->Prepare Apply Apply ¹⁴C-Labeled Test Substance Prepare->Apply Incubate Incubate in Dark (20°C) with Volatile Traps Apply->Incubate Sample Sacrificial Sampling over Time Incubate->Sample AnalyzeTraps Analyze Volatile Traps (LSC) Incubate->AnalyzeTraps Extract Solvent Extraction of Soil Sample->Extract AnalyzeExtract Analyze Extract (HPLC, LC-MS/MS) Extract->AnalyzeExtract AnalyzeSoil Analyze Extracted Soil (Combustion for Bound Residues) Extract->AnalyzeSoil Data Calculate DT₅₀ & Mass Balance AnalyzeExtract->Data AnalyzeTraps->Data AnalyzeSoil->Data

Experimental workflow for an aerobic soil transformation study (OECD 307).
Analytical Techniques

The choice of analytical method is crucial for accurately monitoring the degradation process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for analyzing volatile and semi-volatile organic compounds. It is highly effective for identifying and quantifying pyridine and its derivatives in environmental samples after appropriate extraction and cleanup.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for polar, non-volatile, and thermolabile compounds, making it an excellent alternative to GC.[16] When coupled with a Diode Array Detector (DAD) or, more powerfully, with tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and specificity for identifying unknown metabolites.

Table 2: Hypothetical Degradation Products and Analytical Approach

Compound/ProductProposed StructureAnalytical Method
Parent Compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanolLC-MS/MS, GC-MS
Primary Metabolite 3-chloro-5-(trifluoromethyl)pyridin-2-olLC-MS/MS, GC-MS
Side-Chain Metabolite 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)acetic acidLC-MS/MS
Ring Cleavage Products Various short-chain aliphatic acidsIon Chromatography, LC-MS/MS

Conclusion

The environmental degradation of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is predicted to be a complex process involving parallel abiotic and biotic pathways. While photolysis may contribute to initial transformation in aquatic environments, microbial degradation in soil and sediment is likely the ultimate mechanism for its removal and mineralization. The ether linkage is a probable point of initial cleavage, leading to the formation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol. Subsequent degradation will involve dechlorination and the challenging but feasible breakdown of the fluorinated pyridine ring. The persistence of such organofluorine compounds is a known concern, and empirical data from standardized studies are essential to accurately quantify degradation rates and identify major transformation products, thereby enabling a robust environmental risk assessment.[3][19]

References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate [Doctoral dissertation, University of Toronto]. Library and Archives Canada. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Krieger, S. M., et al. (2025). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans.
  • Bhattacharjee, M., & Gupta, V. K. (1991). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. International Journal of Environmental Analytical Chemistry, 45(2), 127-134.
  • Ilie, M., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 21(21), 8344.
  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples.
  • Murphy, C. D., et al. (2010). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 86(3), 803-810.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2009). Test No. 301: Ready Biodegradability. OECD Publishing.
  • Organisation for Economic Co-operation and Development. (2000).
  • Organisation for Economic Co-operation and Development. (2002).
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
  • Zheng, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1056345.
  • ResearchGate. (2019, February 1). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents.
  • Hui, T. J., et al. (2010). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Jordan Journal of Chemistry, 5(1), 49-56.
  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498.
  • American Industrial Hygiene Association. (2001). Workplace Environmental Exposure Level: 2,2,2-Trifluoroethanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • AERU. (2021, April 21). N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide. University of Hertfordshire.
  • Euro Chlor. (2004).
  • NextSDS. (n.d.). 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol. Retrieved from [Link]

  • Defense Technical Information Center. (2021, July 26). Identification of Abiotic Degradation Pathways of Chlorinated Ethenes by Compound-specific Stable Isotope Analysis.
  • Wang, Y., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741.
  • NextSDS. (n.d.). 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol. Retrieved from [Link]

  • Key, B. D., et al. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 88(16), e0062122.
  • ResearchGate. (n.d.). Photolysis of Chlorantraniliprole and Cyantraniliprole in Water and Soil: Verification of Degradation Pathways via Kinetics Modeling. Request PDF.
  • ResearchGate. (2022, June 6).
  • Li, W., et al. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. Environmental Science and Pollution Research, 26(4), 3465-3475.
  • Battelle. (n.d.).
  • Chen, Y., et al. (2022). Degradation of Triclosan in the Water Environment by Microorganisms: A Review.
  • DigitalCommons@UNL. (2009).
  • Li, S. P., et al. (2013). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. Bioresource Technology, 127, 337-342.
  • AERU. (2025, August 2). 3-chloro-5-trifluoromethylpyridin-2-ol. University of Hertfordshire.
  • Bempelou, E. D., et al. (2018). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra. Ecotoxicology and Environmental Safety, 166, 269-276.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Column Chromatography Purification of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Normal-Phase Silica Gel Chromatography, Method Optimization, and Mechanistic Troubleshooting Chemical Profiling & Chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Normal-Phase Silica Gel Chromatography, Method Optimization, and Mechanistic Troubleshooting

Chemical Profiling & Chromatographic Rationale

The molecule 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a highly functionalized intermediate frequently utilized in the synthesis of agrochemicals (e.g.,) and pharmaceutical active ingredients.

From a separation science perspective, this molecule presents a distinct dual-polarity challenge:

  • Electron-Deficient Core: The 3-chloro-5-(trifluoromethyl)pyridine ring is lipophilic. The strong electron-withdrawing nature of the −CF3​ and −Cl groups significantly reduces the basicity of the pyridine nitrogen.

  • Hydrogen-Bonding Side Chain: The primary alcohol ( −OH ) on the oxyethanol moiety acts as a strong hydrogen bond donor and acceptor.

The Chromatographic Challenge: When purified on standard, unbonded silica gel (which contains acidic silanol groups, pKa≈4.5−5.5 ), the primary alcohol interacts strongly with the stationary phase. This leads to non-ideal retention behaviors, including severe peak tailing, band broadening, and reduced isolated yields.

The Mechanistic Solution: To counteract this, we employ a competing amine modifier strategy. As established in foundational, adding a trace amount of a basic modifier like Triethylamine (TEA) to the mobile phase pre-saturates and neutralizes the acidic silanols. This prevents the target molecule from engaging in secondary interactions, ensuring a tight elution band and high recovery, a principle widely validated for .

Mechanism Silica Silica Gel (Acidic Si-OH) Target Target Molecule (-OH Group) Silica->Target H-Bonding (Causes Tailing) TEA Triethylamine (1% Modifier) TEA->Silica Neutralizes Silanols (Prevents Tailing)

Fig 1. Triethylamine neutralizes acidic silanols, preventing target molecule tailing.

Quantitative Data & Method Parameters

Before initiating the preparative scale-up, Thin Layer Chromatography (TLC) must be utilized to optimize the solvent system. The goal is to achieve an Rf​ value between 0.20 and 0.30 for the target molecule, which translates to optimal retention on a flash column.

Table 1: Target Molecule Chromatographic Profile
Structural FeatureChemical ImplicationChromatographic Consequence
Halogenated Pyridine Highly UV active at 254 nm.Easily detectable via standard UV fraction collectors.
Primary Alcohol (-OH) Strong H-bond donor.Requires KMnO4​ stain for TLC confirmation; causes silica streaking.
Ether Linkage Moderate lipophilicity.Soluble in EtOAc/DCM; ideal for step-gradient elution.
Table 2: TLC Optimization Matrix (Silica Gel 60 F254​ )
Solvent SystemModifierTarget Rf​ Spot Morphology (Causality)
20% EtOAc / HexaneNone0.15Severe tailing (Unshielded silanol interaction).
30% EtOAc / HexaneNone0.28Moderate tailing (Insufficient displacement).
30% EtOAc / Hexane 1% TEA 0.32 Tight, circular spot (Silanols fully neutralized).
5% MeOH / DCMNone0.45Co-elution with impurities (System too polar).

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system. Each step contains a built-in check to ensure the physical chemistry of the column remains optimal.

Workflow Step1 1. TLC Optimization (Target Rf ~0.30) Step2 2. Dry Loading Prep (Adsorb onto Celite) Step1->Step2 Determine Solvent Step3 3. Column Equilibration (Hexane + 1% TEA) Step2->Step3 Sample Ready Step4 4. Gradient Elution (Hexane → EtOAc) Step3->Step4 Load & Run Step5 5. Fraction Analysis (UV 254 nm & KMnO4) Step4->Step5 Collect Peaks

Fig 2. Step-by-step flash chromatography purification workflow.

Step 1: Sample Preparation via Dry Loading

Causality: The target molecule is a viscous oil/solid with a polar alcohol group. Wet-loading this sample in a polar solvent (like pure EtOAc) would cause the initial band to travel too quickly down the column, destroying resolution.

  • Dissolve the crude mixture in a minimal amount of Ethyl Acetate (EtOAc).

  • Add Celite 545 (approximately 2-3 times the mass of the crude sample).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

Step 2: Column Packing and Equilibration
  • Select a column size appropriate for your sample mass (typically a 30:1 to 50:1 silica-to-sample ratio).

  • Prepare the equilibration solvent: Hexane containing 1% Triethylamine (TEA) .

  • Slurry-pack the column using Silica Gel 60 (230-400 mesh).

  • Self-Validation Check: Flush the column with at least 2 Column Volumes (CV) of the equilibration solvent. Collect a few drops from the column outlet and test with pH paper. The pH should be mildly basic (~8-9), confirming that the acidic silanols have been successfully neutralized by the TEA.

Step 3: Sample Loading and Gradient Elution
  • Carefully pour the dry-loaded Celite powder onto the flat head of the silica bed. Cap it with a thin layer of clean sand to prevent physical disruption of the bed during solvent addition.

  • Initiate the automated or manual gradient elution according to the profile in Table 3 .

Table 3: Optimized Gradient Elution Profile
Column Volume (CV)Mobile Phase CompositionElution Purpose
0.0 - 2.0 90% Hexane / 10% EtOAc (+ 1% TEA)Elute non-polar starting materials (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine).
2.0 - 5.0 70% Hexane / 30% EtOAc (+ 1% TEA)Approach the elution threshold of the target molecule.
5.0 - 8.0 60% Hexane / 40% EtOAc (+ 1% TEA)Elute target molecule (2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol).
8.0 - 10.0 100% EtOAcFinal column wash to remove highly polar baseline impurities.
Step 4: Fraction Analysis and Pooling
  • Monitor the elution via a UV detector set to 254 nm .

  • Spot the UV-active fractions onto a TLC plate.

  • Self-Validation Check: Develop the TLC plate in 30% EtOAc/Hexane. Visualize first under UV light, then dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and heat gently. The target molecule will appear as a bright yellow spot against the purple background (due to the oxidation of the primary alcohol). If a fraction is UV-active but does not stain with KMnO4​ , it is an impurity lacking the alcohol moiety.

  • Pool the pure fractions and remove the solvent under reduced pressure to yield the purified 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Blogs. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11159021, Fluopicolide. PubChem. URL:[Link]

Application

Application Note: Preparation and Downstream Utility of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Executive Summary The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a highly versatile pharmaceutical and agrochemical building block. Characterized by a lipophilic, electron-deficient pyridine cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a highly versatile pharmaceutical and agrochemical building block. Characterized by a lipophilic, electron-deficient pyridine core and a flexible, polar oxyethanol linker, this intermediate is heavily utilized in the synthesis of targeted protein degraders (PROTACs) and bioactive heterocycles. This application note details a self-validating, regioselective Nucleophilic Aromatic Substitution (SNAr) protocol for its preparation, alongside mechanistic insights and downstream applications.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethylene glycol. The success of this reaction hinges on the extreme regioselectivity of the pyridine scaffold[1].

The starting material possesses two chloride leaving groups at the C-2 and C-3 positions. However, the C-2 position is uniquely activated for nucleophilic attack because it is ortho to the electron-withdrawing pyridine nitrogen and para to the strongly electron-withdrawing trifluoromethyl (-CF3) group. This synergistic electron withdrawal stabilizes the anionic Meisenheimer intermediate during the SNAr process. Conversely, the C-3 chloride lacks this resonance stabilization, rendering it inert under standard conditions. This allows for the exclusive substitution of the C-2 chloride without the need for complex protecting group strategies[1].

SNAr_Mechanism SM 2,3-Dichloro-5-(trifluoromethyl)pyridine (Electrophile) TS Meisenheimer Complex (Regioselective C-2 Attack) SM->TS SNAr Nuc Ethylene Glycol + NaH (Alkoxide Nucleophile) Nuc->TS Alkoxide Addition Prod 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol (Target Intermediate) TS->Prod Cl- Elimination Byprod NaCl + H2 Gas (Byproducts) TS->Byprod

Figure 1: Regioselective SNAr mechanism for the synthesis of the target intermediate.

Experimental Protocol: Self-Validating Synthesis

Materials & Reagents
  • Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq, 10.0 mmol, 2.16 g)

  • Nucleophile: Ethylene glycol (5.0 eq, 50.0 mmol, 3.10 g)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 12.0 mmol, 0.48 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology
  • Alkoxide Generation: Purge a 100 mL round-bottom flask with inert gas (N2/Ar). Add anhydrous THF (15 mL) and ethylene glycol (5.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (1.2 eq) portion-wise over 10 minutes to manage the exothermic release of hydrogen gas. Stir the suspension at room temperature for 30 minutes until gas evolution ceases, yielding a clear alkoxide solution.

  • Electrophile Addition: Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 15 minutes.

  • Reaction Propagation: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench carefully with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual ethylene glycol, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Causality Behind Experimental Choices
  • Stoichiometric Excess of Diol: Using 5.0 equivalents of ethylene glycol is a critical design choice. If stoichiometric amounts (1.0 eq) are used, the newly formed product—which still possesses a reactive alkoxide tail under basic conditions—can attack a second molecule of the starting material, forming an unwanted symmetrical bis-pyridine ether dimer.

  • Base Selection (NaH vs. K2CO3): NaH ensures irreversible, quantitative deprotonation of the alcohol. Weaker bases like K2CO3 require higher temperatures (>80 °C in DMF), which increases the risk of side reactions, including the hydrolysis of the C-2 chloride to a pyridinol byproduct if adventitious water is present.

In-Process Controls (IPC) & System Validation

To ensure this protocol is a self-validating system, researchers must track the following analytical markers:

  • TLC Validation: The starting material is highly lipophilic (Rf ≈ 0.8 in 20% EtOAc/Hexanes). The product, bearing a polar hydroxyl group, elutes significantly slower (Rf ≈ 0.3). This drastic Rf shift provides immediate visual validation of conversion.

  • LC-MS Validation: The target mass is confirmed by the presence of the [M+H]+ ion at m/z 242.0. The absence of a peak at m/z 449.0 confirms that the stoichiometric control successfully suppressed dimer formation.

Quantitative Data & Process Optimization

The table below summarizes the optimization of the SNAr conditions, demonstrating the causality between reagent selection and reaction efficiency.

BaseSolventTemp (°C)Ethylene Glycol (eq)Yield (%)Purity (HPLC %)Mechanistic Observation
K2CO3DMF801.54585High bis-pyridine dimer formation due to low diol ratio.
NaOHH2O/THF652.06090Hydrolysis byproduct (pyridinol) observed due to aqueous base.
NaH THF 60 5.0 92 >98 Clean conversion, irreversible deprotonation, no dimer.
t-BuOKTHF255.08897Fast reaction, but slight impurity profile compared to NaH.

Downstream Pharmaceutical Applications

The terminal hydroxyl group of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol acts as a versatile synthetic handle for advanced drug development:

  • Targeted Protein Degradation (PROTACs): The oxyethanol linker serves as an ideal attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders). This specific scaffold has been patented for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) polypeptides, addressing severe inflammatory diseases and oncology targets[2].

  • Bioactive Heterocycles: The primary alcohol can be oxidized to the corresponding carboxylic acid or converted to a leaving group (mesylate/tosylate) to synthesize complex 1,2,4-oxadiazole derivatives. These structural motifs exhibit potent broad-spectrum biological activities, including antiparasitic and antifungal properties[3].

Downstream_Workflow Start 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol Act Hydroxyl Activation (Mesylation/Tosylation) Start->Act Ox Alcohol Oxidation (Carboxylic Acid Formation) Start->Ox PROTAC PROTAC Linker Synthesis (Targeted Protein Degraders) Act->PROTAC Agro Agrochemical Scaffolds (e.g., Oxadiazole Derivatives) Act->Agro Ox->PROTAC

Figure 2: Downstream pharmaceutical applications of the synthesized intermediate.

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Method

Application Notes and Protocols for Bioconjugation Utilizing a Novel Heterobifunctional Linker: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Introduction: A Novel Linker for Stable and Site-Specific Bioconjugation The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), continually seeks innovative linker technologies that offer enhan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Linker for Stable and Site-Specific Bioconjugation

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), continually seeks innovative linker technologies that offer enhanced stability, homogeneity, and efficacy.[1] A critical component of an ADC is the linker that connects the antibody to the potent payload.[2] We introduce 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol , a novel heterobifunctional linker designed for robust and site-specific bioconjugation.

This linker features two distinct reactive sites:

  • A thiol-reactive chloropyridine moiety : The pyridine ring is rendered highly electron-deficient by the presence of both a chloro and a trifluoromethyl substituent. This chemical feature facilitates a nucleophilic aromatic substitution (SNAr) reaction with thiol groups, such as those from cysteine residues in proteins.[3][4] This reaction forms a highly stable thioether bond, which is generally more resistant to degradation in plasma compared to linkages like those formed from maleimides, which can be susceptible to retro-Michael reactions.[5][6]

  • A primary hydroxyl group : This terminal alcohol provides a versatile handle for the attachment of a payload molecule (e.g., a cytotoxic drug, a fluorescent dye, or a molecular probe). The hydroxyl group can be readily activated to react with various functional groups on the payload, most commonly primary amines, to form stable carbamate or ether linkages.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this novel linker. We present the underlying chemical principles, detailed step-by-step protocols for payload attachment and antibody conjugation, and methods for the characterization of the final bioconjugate.

Chemical Structure and Properties

The unique architecture of the 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol linker is central to its function.

G cluster_linker 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol linker G cluster_reaction S-N-Ar Conjugation Mechanism reaction        

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that Nucleophilic Aromatic Substitution (SNAr) on highly activated heterocyclic scaffolds can be deceptively com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that Nucleophilic Aromatic Substitution (SNAr) on highly activated heterocyclic scaffolds can be deceptively complex. The synthesis of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol via the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylene glycol is a prime example.

While the 2-position of the pyridine ring is highly primed for nucleophilic attack, competing side reactions—such as over-reaction (dimerization), hydrolysis, and regiochemical scrambling—can severely depress your reaction yield. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >90% yields of the target mono-ether.

Quantitative Reaction Parameters & Yield Optimization

To establish a baseline for optimization, the following table summarizes the critical reaction parameters, their mechanistic rationales, and their direct impact on the final yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleImpact on Target Yield
Ethylene Glycol 1.0 – 1.5 equivalents5.0 – 10.0 equivalentsStatistical suppression of secondary SNAr by the product's primary hydroxyl group.Reduces bis-ether dimer byproduct from >20% to <2%.
Base Selection Aqueous NaOH / KOHAnhydrous NaH or t-BuOKPrevents the generation of highly nucleophilic hydroxide ( OH− ) ions.Eliminates the 3-chloro-5-(trifluoromethyl)pyridin-2-ol hydrolysis byproduct.
Temperature > 60 °C0 °C to 25 °CEnforces kinetic control, preventing the system from overcoming the activation energy barrier for C3-attack.Suppresses 3-substituted regioisomers to trace levels.
Solvent System Water/Alcohol mixturesDry THF or Neat GlycolSolvates the alkoxide efficiently without introducing competing protic nucleophiles.Increases overall SNAr reaction rate and conversion purity.
Reaction Pathway & Mechanistic Pitfalls

SNAr_Optimization SM 2,3-dichloro-5-(CF3)pyridine (Starting Material) Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer Alkoxide Attack (C2) Hydrolysis Pyridinol Byproduct (Trace H2O) SM->Hydrolysis OH- Attack Regio 3-Substituted Isomer (High Temp >60°C) SM->Regio C3 Attack Nu Ethylene Glycol (Excess) + NaH / THF Nu->Meisenheimer Nucleophile Target Target Mono-Ether (High Yield) Meisenheimer->Target Cl- Elimination Dimer Bis-Ether Dimer (Low Glycol Eq.) Target->Dimer 2nd SNAr Reaction

Figure 1: SNAr reaction pathway of 2,3-dichloro-5-(CF3)pyridine and common side reactions.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the bis-ether dimer byproduct (1,2-bis((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethane)? A: This is a classic issue of stoichiometry and relative nucleophilicity. Ethylene glycol is a bifunctional nucleophile. Once the first hydroxyl group reacts to form your target mono-ether, the resulting molecule still possesses a free primary alcohol. Under basic conditions, this alcohol can be deprotonated to form a new alkoxide that attacks a second molecule of your starting material. To solve this, you must rely on statistical distribution: use a massive excess of ethylene glycol (5 to 10 equivalents) so the starting material is vastly more likely to collide with free ethylene glycol than with the mono-ether product.

Q2: My LC-MS shows a major peak corresponding to 3-chloro-5-(trifluoromethyl)pyridin-2-ol. How is this forming and how do I stop it? A: You are observing the hydrolysis byproduct. The 2-position of this pyridine ring is extremely electrophilic. If there is even a trace amount of water in your solvent, base, or hygroscopic ethylene glycol, it will react with the base to generate hydroxide ions ( OH− ). Hydroxide is a smaller, more mobile, and highly competitive nucleophile compared to the bulky ethylene glycol alkoxide. Solution: Rigorously dry your ethylene glycol over 3Å molecular sieves prior to use. Switch from hygroscopic bases like KOH/NaOH to anhydrous Sodium Hydride (NaH) in dry THF, which irreversibly consumes any trace protons by evolving H2​ gas.

Q3: I am observing substitution at the 3-position instead of the 2-position. How do I improve regioselectivity? A: Regioselectivity in this scaffold is governed by the intrinsic electronic properties of the pyridine ring. The nitrogen atom strongly withdraws electron density from the alpha (2-) and gamma (4-) positions via resonance, stabilizing the negative charge of the intermediate Meisenheimer complex[1]. Consequently, the 2-position (alpha-chloro) is kinetically favored and is approximately 10,000 to 100,000 times more reactive toward nucleophilic substitution than the 3-position (beta-chloro)[2]. However, if you push the reaction temperature too high (e.g., >60 °C), you provide enough thermal energy to overcome the activation barrier for the 3-position, leading to regiochemical scrambling. Keep your reaction strictly between 0 °C and 25 °C to maintain kinetic control.

Q4: What is the mechanistic role of the trifluoromethyl (-CF3) group in this specific reaction? A: The −CF3​ group at the 5-position acts as a powerful electron-withdrawing group via both inductive effects and negative hyperconjugation. This significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it highly susceptible to nucleophilic attack. Furthermore, it stabilizes the electron-rich Meisenheimer transition state, drastically accelerating the overall rate of the SNAr reaction at the para (2-) position[3].

Validated Experimental Protocol: Anhydrous Mono-Ether Synthesis

This step-by-step protocol utilizes NaH in THF to ensure complete, irreversible alkoxide formation while maintaining strict kinetic control over regioselectivity.

Scale: 10.0 mmol of starting material.

Step 1: Preparation of the Alkoxide (Self-Validating Step)

  • In an oven-dried, argon-flushed round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add anhydrous ethylene glycol (50.0 mmol, 5.0 eq) dropwise over 10 minutes.

    • Self-Validation Check: You will observe immediate bubbling. This is the evolution of H2​ gas, confirming the active deprotonation of the alcohol to form the alkoxide. Wait until the bubbling completely ceases (approx. 15-20 minutes) to ensure complete activation.

Step 2: Substrate Addition

  • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

  • Add this solution dropwise to the alkoxide mixture at 0 °C over 15 minutes. Maintaining this low temperature prevents the exothermic reaction from spiking and causing 3-position substitution[2].

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly UV-active, more polar spot ( Rf​≈0.3 ) corresponding to the target mono-ether.

Step 4: Quenching and Workup

  • Cool the flask back to 0 °C and quench the reaction slowly with 10 mL of saturated aqueous NH4​Cl . This neutralizes any unreacted alkoxide/NaH without driving hydrolysis.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL) to remove excess ethylene glycol, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (if trace dimer is present) or recrystallization to yield the pure 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, scientists, and drug development professionals working with 2-((3-Chloro-5-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, scientists, and drug development professionals working with 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol . This molecule presents a classic, yet severe, formulation challenge: a highly lipophilic scaffold combined with electron-withdrawing groups that neutralize potential ionization.

Below, we detail the root causes of this insolubility, provide field-proven, self-validating protocols to overcome it, and outline structural modification strategies.

Section 1: Mechanistic Understanding (The "Why")

Q1: Why is this specific compound so insoluble in aqueous media despite having a polar oxyethanol headgroup and a pyridine ring?

A: The insolubility is driven by a combination of extreme lipophilicity and the electronic deactivation of the pyridine nitrogen. The oxyethanol group is simply too small to overcome the massive hydrophobic penalty of the rest of the molecule.

  • Electronic Effects (pKa Suppression): The trifluoromethyl (-CF3) and chloro (-Cl) groups are strong electron-withdrawing moieties. The -CF3 group has a high Hammett constant (σ_m = 0.43, σ_p = 0.54), which exerts a potent inductive pull, drastically reducing the electron density on the pyridine ring (1[1]). Consequently, the pKa of the pyridine nitrogen drops significantly. This means the nitrogen cannot be protonated at physiological pH (7.4)[1]. Without ionization, the molecule loses its primary mechanism for aqueous solvation.

  • Lipophilicity (logP): The -CF3 group is inherently hydrophobic and significantly increases the partition coefficient (logP) of the pyridine scaffold[1]. 2-(Trifluoromethyl)pyridine derivatives are well-documented to be highly soluble in organic solvents but possess strictly limited aqueous solubility (2[2]).

Mechanism CF3 -CF3 & -Cl Groups Elec Strong Electron Withdrawal CF3->Elec Lipid High Lipophilicity (logP) CF3->Lipid pKa Lower Pyridine pKa Elec->pKa NoProt No Ionization at pH 7.4 pKa->NoProt Insol Poor Aqueous Solubility NoProt->Insol Lipid->Insol

Mechanistic pathway illustrating how CF3 and Cl groups drive aqueous insolubility.

Section 2: Formulation Strategies & Protocols (The "How")

Q2: I need to test this compound in an in vitro cell-based assay. How can I achieve a stable solution without causing solvent toxicity to the cells?

A: For in vitro assays, a "step-down" co-solvent approach is required. The compound's solubility correlates strongly with solvent polarity, as observed in similar halogenated pyridines (3[3]). You must first dissolve the compound in a strong aprotic solvent, then dilute it into an aqueous buffer containing a carrier protein to prevent the compound from crashing out.

Protocol 1: Step-Down Dilution for Cell Culture

  • Primary Stock: Weigh the compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a transitional solvent like Polyethylene Glycol 400 (PEG400). This intermediate step prevents the immediate thermodynamic shock of aqueous introduction.

  • Aqueous Working Solution: Dilute the intermediate stock into your pre-warmed (37°C) cell culture media supplemented with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA). Causality: The proteins act as hydrophobic sinks, binding the free compound and keeping it dispersed in the aqueous phase.

  • Self-Validation Step: Centrifuge the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet forms, your compound has precipitated, and you must increase the BSA concentration. Ensure final DMSO concentration remains ≤ 0.5% v/v to avoid cytotoxicity.

Q3: We are advancing to in vivo rodent pharmacokinetic (PK) studies. What is the most reliable vehicle for oral (PO) or intravenous (IV) dosing?

A: Simple aqueous buffers will fail entirely. You must use a cyclodextrin inclusion complex, which masks the lipophilic CF3-pyridine moiety inside a hydrophilic shell.

Protocol 2: 20% HP-β-CD Formulation (Preferred for IV/PO)

  • Preparation of Vehicle: Dissolve 20 g of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 80 mL of sterile Water for Injection (WFI). Stir until completely clear, then bring the volume to exactly 100 mL.

  • API Addition: Add the required mass of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (e.g., for a 2 mg/mL dose) directly to the 20% HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 45 minutes. Causality: The thermal energy accelerates the thermodynamic inclusion process, allowing the hydrophobic compound to enter the cyclodextrin cavity.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step: Leave an aliquot of the filtered solution at room temperature for 24 hours. Visually inspect for opalescence or crystal growth. A stable formulation will remain optically clear.

FormulationWorkflow Start Compound Solubility Challenge InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo DMSO 10-50 mM DMSO Stock InVitro->DMSO Cyclo 20% HP-β-CD Vehicle InVivo->Cyclo 1st Choice Lipid Lipid/Co-solvent Blend InVivo->Lipid 2nd Choice Surfactant Aqueous Buffer + Protein DMSO->Surfactant Dilute

Decision tree for selecting the appropriate solubility enhancement workflow.

Section 3: Quantitative Data & Vehicle Selection

To assist in selecting the optimal vehicle, the following table summarizes the expected solubility enhancements based on standard excipient platforms for heavily halogenated pyridine derivatives.

Formulation VehicleMechanism of SolubilizationExpected Solubility Range (mg/mL)Best Application
Phosphate Buffered Saline (pH 7.4) Intrinsic aqueous solubility< 0.01None (Baseline)
100% DMSO Solvent polarity matching> 50.0Primary stock solutions
20% HP-β-CD in Water Hydrophobic cavity inclusion2.0 - 5.0IV / PO Dosing (Rodents)
10% EtOH / 40% PEG400 / 50% Water Co-solvent dielectric reduction1.0 - 3.0PO Dosing
0.5% Methylcellulose + 0.1% Tween 80 Suspension / WettingN/A (Suspension)High-dose PO Toxicology
Section 4: Chemical Modification

Q4: If formulation approaches are insufficient, what structural modifications can improve solubility without losing the metabolic stability provided by the CF3 group?

A: The CF3 group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, making it critical for drug clearance profiles[1]. Do not remove the CF3 group. Instead, consider these synthetic strategies:

  • Prodrug the Oxyethanol Tail: Convert the terminal hydroxyl group of the ethanol moiety into a phosphate prodrug. The phosphate group will be completely ionized at pH 7.4, massively increasing aqueous solubility. In vivo, endogenous alkaline phosphatases will rapidly cleave the phosphate to release the active drug.

  • Lattice Disruption: If the 3-chloro group is not essential for target binding, replace it with a more polar, hydrogen-bond accepting group (e.g., a morpholine or a small ether). This disrupts the highly stable, flat crystal lattice of the halogenated pyridine, lowering its melting point and dramatically improving thermodynamic solubility.

References
  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol during distillation

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for handling and purifying 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS No. 95355-48-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for handling and purifying 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS No. 95355-48-9). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the thermal stability of this critical intermediate during distillation. Our goal is to provide field-proven insights and robust protocols to help you maximize yield and purity while preventing thermal degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound.

Q1: My final product of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is discolored (yellow to dark brown) after distillation. What is the likely cause?

A1: Discoloration is a primary indicator of thermal degradation. This compound, like many complex organic molecules with high boiling points, is thermally labile.[1][2] Subjecting it to the high temperatures required for atmospheric distillation will almost certainly cause decomposition, leading to the formation of chromophoric (color-causing) impurities and a reduction in overall purity.

Q2: I'm experiencing significantly lower than expected yields after my distillation. Is this related to thermal degradation?

A2: Yes, a low yield is a direct consequence of thermal degradation. When the molecule decomposes, a portion of your target material is converted into other substances, including non-volatile tars that remain in the distillation flask and volatile fragments that may be lost.[2] Avoiding decomposition is therefore critical for maximizing your isolated yield.

Q3: Is it possible to distill 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol at atmospheric pressure?

A3: It is strongly discouraged. Distillation at atmospheric pressure requires heating the compound to its normal boiling point, which is high enough to induce rapid decomposition. The only reliable and safe method for distilling thermally sensitive compounds is to work under reduced pressure.[1][3] Vacuum distillation lowers the boiling point of a liquid, allowing it to vaporize at a much lower temperature, thereby preserving its molecular integrity.[4][5]

Q4: What analytical techniques should I use to confirm if my product has degraded?

A4: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically with a UV detector.[6][7][8] A properly developed HPLC method can separate the parent compound from its degradation products, allowing for accurate purity assessment. For structural identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][8]

Part 2: Troubleshooting Guide for Distillation Issues

This guide provides a structured approach to solving specific problems encountered during the purification of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering issues during distillation.

TroubleshootingWorkflow Start Distillation Outcome Unsatisfactory Problem1 Problem: Product is Discolored (Yellow to Black) Start->Problem1 Problem2 Problem: Low Purity by HPLC (Multiple Degradant Peaks) Start->Problem2 Problem3 Problem: Low or Inconsistent Yield Start->Problem3 Cause1 Primary Cause: Excessive Thermal Stress (High Temperature) Problem1->Cause1 Cause2 Primary Cause: Sub-Optimal Distillation Parameters / Air Leak Problem2->Cause2 Cause3 Primary Cause: Decomposition & System Leaks Problem3->Cause3 Solution1 Solution: Implement High-Vacuum Distillation. Target Pot Temp < 150°C Cause1->Solution1 Solution2 Solution: Refine Vacuum Level & Fractionation. Check all seals and joints. Cause2->Solution2 Solution3 Solution: Verify Vacuum System Integrity. Use precise temperature control. Cause3->Solution3 Protocol1 Action: Follow Recommended Protocol for High-Vacuum Distillation Solution1->Protocol1 Protocol2 Action: Perform System Leak Test. Use a short-path distillation head. Solution2->Protocol2 Solution3->Protocol2 DegradationPathway cluster_main Starting Material cluster_products Potential Degradation Products SM 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Heat High Temperature (>180°C) SM->Heat P1 Ether Cleavage Product: 3-Chloro-5-(trifluoromethyl)pyridin-2-ol P2 Elimination Product: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethene P3 Polymerization / Tar Heat->P1 Pathway A: Ether Hydrolysis/Cleavage Heat->P2 Pathway B: Dehydration/Elimination Heat->P3 Pathway C: Radical Reactions

Caption: Potential thermal degradation pathways.

  • Pathway A (Ether Cleavage): The aryloxy-ethanol bond is susceptible to cleavage at high temperatures, which would yield 3-Chloro-5-(trifluoromethyl)pyridin-2-ol.

  • Pathway B (Elimination): The primary alcohol can undergo dehydration (loss of a water molecule) to form the corresponding vinyl ether.

  • Pathway C (Polymerization): At very high temperatures, radical mechanisms can lead to complex side reactions, resulting in the formation of high molecular weight, non-volatile tars.

By employing high-vacuum distillation, you keep the system's temperature low, ensuring that none of these degradation pathways are significantly initiated. [1]

References
  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • BevZero. (2024, October 8).
  • Sihai Energy Technology. (2024, November 11).
  • The Cool Revolution. (2025, November 11). How Vacuum Distillation is Redefining Modern Spirits Production.
  • Patil, S. K., et al. (2025, June 23). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Open University. The science of alcohol: 3.2.
  • Hoechst Aktiengesellschaft. (1991). Process for the purification of thermolabile compounds by distillation. U.S.
  • General Aniline & Film Corp. (1950). Process of purifying propargyl alcohol. U.S.
  • International Journal of Creative Research Thoughts. (2024, November 11).
  • International Conference on Harmonisation. (2013).
  • Molecules. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
  • WellChrom.

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the nucleophilic aromatic substitution (S_NAr) of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylene gly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the nucleophilic aromatic substitution (S_NAr) of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylene glycol. Scaling this intermediate often introduces complex impurity profiles. This document provides mechanistic causality, quantitative optimization data, and self-validating protocols to ensure high-purity yields.

Diagnostic FAQ & Mechanistic Deep-Dive

Q1: Why am I seeing a high-molecular-weight impurity during scale-up, and how can I suppress it? The Causality: The high-molecular-weight peak is a bridged dimer: 1,2-bis((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethane. Because your target product possesses a free terminal hydroxyl group, it can act as a nucleophile and undergo a second S_NAr reaction with another molecule of the unreacted starting material. The Solution: This is a kinetic problem. To suppress dimer formation, you must use a massive molar excess of ethylene glycol (acting as both reactant and solvent) and implement a "starve-fed" addition strategy. By adding the electrophile dropwise to the excess glycol, the steady-state concentration of the starting material remains near zero, statistically favoring the reaction with ethylene glycol over the newly formed product.

Q2: My HPLC shows a significant peak corresponding to 3-chloro-5-(trifluoromethyl)pyridin-2-ol. Where is this coming from? The Causality: This is the hydrolysis by-product. The 2-position of the pyridine ring is highly activated by the adjacent nitrogen and the electron-withdrawing CF3 group. If you are using hydroxide bases (e.g., NaOH or KOH), the hydroxide ion acts as a small, highly reactive competing nucleophile. Furthermore, ethylene glycol is highly hygroscopic; any trace water present will also lead to hydrolysis[1]. The Solution: Switch to a non-nucleophilic, mild base such as anhydrous potassium carbonate (K2CO3). Additionally, rigorously dehydrate the ethylene glycol/base suspension under vacuum prior to the addition of the electrophile.

Q3: How do I control the regioselectivity to prevent nucleophilic attack at the 3-position? The Causality: While the 2-position is kinetically favored due to its direct ortho-relationship with the ring nitrogen, excessive thermal energy can overcome the thermodynamic barrier for substitution at the 3-position, leading to the 2-((2-chloro-5-(trifluoromethyl)pyridin-3-yl)oxy)ethanol regioisomer[2]. The Solution: Strict thermal control is mandatory. The reaction temperature must be maintained between 60°C and 65°C. Exceeding 80°C significantly degrades the regioselectivity profile.

Process Optimization Data

The following table summarizes the quantitative impact of process parameters on the impurity profile during a 1-kg scale-up campaign:

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield / Purity
Base Selection NaOH / KOHAnhydrous K2CO3Reduces hydrolysis by-product from 15.0% to <0.5%
EG Stoichiometry 2.0 Equivalents10.0 EquivalentsSuppresses bridged dimer formation from 12.0% to <1.0%
Addition Strategy Bolus (All-at-once)Dropwise (Starve-fed)Prevents localized concentration spikes; dimer <1.0%
Reaction Temp. 90°C - 100°C60°C - 65°CEliminates C3-regioisomer; improves overall yield[2]
Water Content Uncontrolled (Ambient)KF < 0.1% (Dehydrated)Prevents pyridinol formation; ensures >98% purity[1]

Reaction Network & Competing Pathways

ReactionNetwork SM 2,3-Dichloro-5-(CF3)pyridine + Ethylene Glycol Target Target Product: 2-((3-Chloro-5-(CF3)pyridin-2-yl)oxy)ethanol SM->Target S_NAr at C2 (Desired) Hydrolysis By-product 2: Pyridinol (Hydrolysis) SM->Hydrolysis H2O/OH- Attack Regio By-product 3: 3-Isomer (Regioisomer) SM->Regio S_NAr at C3 (High Temp) Dimer By-product 1: Bridged Dimer (Over-alkylation) Target->Dimer 2nd S_NAr (Excess SM)

S_NAr reaction network detailing target synthesis and competing by-product pathways.

Troubleshooting Workflow

Troubleshooting Start IPC HPLC Analysis of Crude Mixture Decision Identify Major Impurity? Start->Decision ActDimer Increase Ethylene Glycol ratio Improve agitation Decision->ActDimer Dimer Peak (High MW) ActHydro Switch base to K2CO3 Dry reagents (KF < 0.1%) Decision->ActHydro Pyridinol Peak (Low RT) ActRegio Lower reaction temp to 60°C Control addition rate Decision->ActRegio Regioisomer (Close RT)

Self-validating troubleshooting workflow for resolving scale-up impurities.

Self-Validating Experimental Protocol

This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the system validates its own integrity before proceeding to the next phase.

Phase 1: System Dehydration (Critical for Hydrolysis Prevention)

  • Charge a clean, dry jacketed reactor with 10.0 equivalents of ethylene glycol.

  • Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3).

  • Heat the suspension to 80°C under vacuum (50 mbar) for 2 hours to remove trace water.

  • Self-Validation Checkpoint 1: Pull a 2 mL sample of the suspension and perform a Karl Fischer (KF) titration. The protocol may only proceed to Phase 2 if KF < 0.1%. If KF > 0.1%, continue vacuum distillation.

Phase 2: Starve-Fed S_NAr Reaction (Critical for Dimer Prevention) 4. Cool the dehydrated mixture to 60°C. 5. Begin dropwise addition of 1.0 equivalent of 2,3-dichloro-5-(trifluoromethyl)pyridine[3]. The addition must be strictly controlled over a 2.5 to 3-hour period using a dosing pump.

  • Causality: Starve-feeding ensures the steady-state concentration of the electrophile remains near zero, kinetically favoring reaction with the bulk ethylene glycol over the newly formed product.

Phase 3: In-Process Control (IPC) & Reaction Completion 6. Maintain the reaction temperature strictly between 60°C and 65°C for 4 hours to prevent regioisomer formation[2].

  • Self-Validation Checkpoint 2: Pull a 1 mL reaction aliquot, quench with 2 mL water, extract with 2 mL ethyl acetate, and analyze the organic layer via HPLC at 254 nm.

    • Pass Criteria: Starting material < 0.5%, Dimer < 1.0%, Pyridinol < 0.5%.

    • Fail Criteria: If SM > 0.5%, continue stirring for 1 hour and re-test. If Dimer > 1.0%, flag the batch for modified downstream silica filtration.

Phase 4: Workup and Isolation 7. Cool the reactor to 20°C. 8. Add 15 volumes of deionized water to dissolve the K2CO3 salts and quench the excess ethylene glycol. 9. Extract the aqueous mixture with 3 x 5 volumes of methyl tert-butyl ether (MTBE) or ethyl acetate. 10. Wash the combined organic layers with brine (to remove partitioned ethylene glycol), dry over Na2SO4, and concentrate under reduced pressure to yield the high-purity product[1].

References

  • Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)
  • Source: google.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible reversed-phase High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol .

By understanding the distinct physicochemical properties of this molecule—a highly hydrophobic, electron-deficient halogenated core coupled with a polar, hydrogen-bonding oxyethanol tail—we can move beyond trial-and-error and apply rational, causality-driven chromatographic design.

Part 1: Analyte Profiling & Mechanistic Challenges

To control retention, we must first understand the molecule's electronic environment. The pyridine ring is traditionally basic; however, the presence of the strongly electron-withdrawing 3-chloro and 5-trifluoromethyl (-CF₃) groups drastically pulls electron density away from the nitrogen atom.

While unsubstituted 2-methoxypyridine has a pKa of ~3.28 (1), the addition of these halogens drops the pKa to < 1.0. Consequently, the pyridine nitrogen remains completely unprotonated (neutral) across standard HPLC pH ranges (pH 2.0 – 7.0).

The Chromatographic Challenge:

  • Hydrophobic Over-Retention: The -CF₃ and -Cl groups create a rigid, highly lipophilic domain that strongly adheres to C18 stationary phases.

  • Secondary Interactions: The terminal hydroxyl (-OH) of the oxyethanol group acts as a potent hydrogen-bond donor, interacting with residual silanols on the silica matrix, causing severe peak tailing.

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (USP Tf​ > 2.0) even when using 0.1% TFA to lower the pH. Why isn't the low pH fixing the pyridine tailing? A: It is a common chromatographic reflex to lower the mobile phase pH to protonate basic pyridines, forcing them into a highly soluble ionic state. However, because the pKa of this specific molecule is < 1.0, the nitrogen is already neutral. The tailing is not caused by ionic interactions with the nitrogen, but rather by the oxyethanol tail hydrogen-bonding with unendcapped, acidic residual silanols on your silica column. Correction: Switch to a highly endcapped column and replace TFA with 10 mM Ammonium Acetate (pH ~5.8). The ammonium ions will effectively mask the residual silanols, cutting off the hydrogen-bonding pathway.

Q2: My analyte elutes very late as a broad peak when using a Methanol/Water gradient. How can I sharpen the peak? A: Methanol is a protic solvent. While it provides adequate general solubility, it competes for hydrogen bonds with the oxyethanol tail while struggling to efficiently solvate the highly rigid, lipophilic -CF₃ core. Acetonitrile (MeCN) is aprotic and operates via dipole-dipole interactions, which are vastly superior for disrupting the hydrophobic interactions of halogenated aromatics (2). Switch your organic modifier to MeCN to improve mass transfer and peak symmetry.

Q3: I cannot resolve this compound from its positional isomers and des-chloro impurities on a standard C18 column. What is the next logical step? A: Standard C18 phases rely purely on dispersive hydrophobic interactions, which are nearly identical for closely related halogenated isomers. You must introduce an orthogonal retention mechanism. Switch to a Pentafluorophenyl (PFP) column. PFP phases provide unique fluorine-fluorine interactions, π−π stacking, and dipole interactions that are highly selective for trifluoromethyl-substituted pyridines (3).

Part 3: Self-Validating Method Optimization Protocol

Do not simply run a gradient and hope for the best. Use this step-by-step, self-validating protocol to build a mathematically sound method.

Step 1: System Dwell Volume & Void Marker Validation

  • Action: Inject 10 µL of Uracil (10 µg/mL in water) under starting mobile phase conditions.

  • Validation: Record the void time ( t0​ ). This ensures that all subsequent capacity factor ( k′ ) calculations are accurate and confirms that any observed peak broadening is chemical, not physical extra-column dead volume.

Step 2: Isocratic Scouting & Modifier Selection

  • Action: Run an isocratic method at 50% MeCN / 50% Water (Unbuffered) at 1.0 mL/min.

  • Validation: Calculate k′=(tR​−t0​)/t0​ .

    • If k′>10 , the -CF₃/-Cl hydrophobicity is dominating; increase MeCN to 60%.

    • If k′<2 , the oxyethanol polarity is dominating; decrease MeCN to 40%.

Step 3: Silanol Interaction Check (Tailing Factor Validation)

  • Action: Calculate the USP Tailing Factor ( Tf​ ) from Step 2. If Tf​>1.5 , switch the aqueous phase from pure water to 10 mM Ammonium Acetate .

  • Validation: If Tf​ drops below 1.2 upon adding the buffer, you have successfully validated that the tailing was caused by secondary hydrogen bonding between the oxyethanol tail and column silanols, which are now masked by the NH4+​ ions.

Step 4: Thermodynamic Mass Transfer Check

  • Action: Run the optimized isocratic method at 25°C, then increase the column oven to 45°C.

  • Validation: Fluorinated compounds often suffer from poor mass transfer kinetics due to the steric bulk of the -CF₃ group. If the theoretical plate count ( N ) increases by >20% at 45°C, it validates that thermodynamic energy is required to efficiently move the molecule in and out of the stationary phase pores. Lock the method at 45°C.

Part 4: Quantitative Data & Parameter Summary

Use the following table to quickly compare the causality of different chromatographic parameters for this specific molecule.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality
Organic Modifier Methanol (MeOH)Acetonitrile (MeCN)MeCN is aprotic and better solvates the rigid, hydrophobic -CF₃/Cl core without competing for H-bonds with the oxyethanol tail.
Stationary Phase Standard C18PFP (Pentafluorophenyl)PFP provides orthogonal selectivity via fluorine-fluorine and π−π interactions, crucial for resolving halogenated isomers.
Aqueous Buffer 0.1% TFA (pH ~2.0)10 mM NH₄OAc (pH ~5.8)The pyridine pKa is <1.0 (neutral). NH₄⁺ ions are required to mask residual silanols and prevent H-bonding with the terminal -OH group.
Column Temp. 25°C (Ambient)40°C - 45°CElevated thermal energy overcomes the poor mass transfer kinetics associated with bulky trifluoromethyl groups.

Part 5: Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Analyze 2-((3-Chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)ethanol Check Evaluate Chromatogram (Retention & Peak Shape) Start->Check Tailing Peak Tailing Observed (USP Tf > 1.5)? Check->Tailing TailingFix Add 10mM NH4OAc Mask Residual Silanols Tailing->TailingFix Yes Retention Excessive Retention (k' > 10)? Tailing->Retention No TailingFix->Check Re-inject RetentionFix Switch MeOH to MeCN Increase Column Temp to 45°C Retention->RetentionFix Yes Resolution Poor Isomer Resolution? Retention->Resolution No RetentionFix->Check Re-inject ResolutionFix Change Stationary Phase (C18 → PFP Column) Resolution->ResolutionFix Yes Validated Validated Robust HPLC Method Resolution->Validated No ResolutionFix->Check Re-inject

Logical workflow for troubleshooting HPLC method deviations for fluorinated substituted pyridines.

References

  • Xia, G., et al. (2014). "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Fluorine Chemistry, 164, 39-42. PubMed. Available at:[Link]

  • Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol . This substrate presents a "perfect storm" of challenges for transition-metal catalysis: a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol . This substrate presents a "perfect storm" of challenges for transition-metal catalysis: an electron-deficient but coordinating pyridine ring, a sterically hindered C3-chloride, and a reactive primary alcohol.

This guide synthesizes mechanistic causality with field-proven protocols to help you bypass catalyst deactivation and achieve high-yielding C-C or C-N bond formations.

Mechanistic Analysis: Why Your Catalyst is Dying

To solve catalyst poisoning, we must first understand the causality behind the failure modes associated with this specific molecular architecture.

  • N,O-Chelation and Alkoxide Poisoning: The free primary alcohol (-OH) on the oxyethanol chain is highly problematic. In the presence of standard cross-coupling bases (e.g., Cs2​CO3​ , NaOtBu ), the alcohol is deprotonated. The resulting alkoxide acts as a strong σ -donor, coordinating to the Pd(II) intermediate. Because of the adjacent pyridine nitrogen, this can form a highly stable, dead-end bidentate chelate complex that halts the transmetalation step, ultimately leading to catalyst aggregation (palladium black)[1].

  • Steric Shielding at the C3-Chloride: C-Cl bonds are notoriously difficult to activate compared to C-Br or C-I bonds. In this molecule, the C3 position is sterically shielded by the adjacent C2-oxyethanol group. If oxidative addition is slow, the long-lived Pd(0) species becomes vulnerable to off-target coordination by the pyridine nitrogen of another substrate molecule[2].

  • The L1Pd(0) Imperative: Standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ fail because their small or bidentate ligands allow the pyridine nitrogen to displace the phosphine. To achieve turnover, you must force the generation of a highly active, monoligated L1​Pd(0) species using bulky dialkylbiaryl phosphines (Buchwald ligands)[3]. The extreme steric bulk of ligands like XPhos physically blocks the pyridine nitrogen and the free alkoxide from coordinating to the metal center[4].

G Pd0 Active L1Pd(0) Catalyst Substrate 3-Cl-Pyridine Substrate Pd0->Substrate Coordination OxAdd Oxidative Addition (C-Cl Activation) Substrate->OxAdd Bulky Ligands (XPhos) Steric Shielding Poison Catalyst Poisoning (N,O-Chelation) Substrate->Poison Standard Ligands (PPh3) Free -OH Alkoxide Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Pathway divergence: Catalyst poisoning vs. productive cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 15% conversion, and the solution rapidly turns black. What is happening? A1: The black precipitate is palladium black, a definitive indicator of catalyst decomposition. The free hydroxyl group on your substrate is likely forming an alkoxide that coordinates to the Pd(II) center, preventing the boronic acid (or amine) from transmetalating. This forces the catalyst into off-cycle reductive elimination. Solution: Switch to a highly sterically hindered pre-catalyst like XPhos-Pd-G3 . The G3/G4 precatalysts ensure rapid generation of the active L1​Pd(0) species, and the bulk of XPhos prevents the alkoxide from binding[3].

Q2: I am using Pd(dppf)Cl2​ and recovering 100% of my starting material. Why isn't the C-Cl bond activating? A2: Pd(dppf)Cl2​ is insufficient for sterically hindered, electron-deficient chloropyridines. The C3-Cl bond is shielded by the oxyethanol chain. You need an electron-rich ligand to push electron density into the Pd center to facilitate the oxidative addition into the stubborn C-Cl bond[4]. Solution: Use SPhos or RuPhos, which are specifically designed to activate heteroaryl chlorides while resisting pyridine coordination[2].

Q3: Do I absolutely need to protect the free alcohol before the cross-coupling? A3: Not necessarily, but it dictates your choice of base. If you leave the alcohol unprotected, you must avoid strong bases like NaOtBu or Cs2​CO3​ in anhydrous solvents, as they will quantitatively form the alkoxide. Instead, use a mild base like K3​PO4​ in a biphasic solvent system (e.g., Toluene/ H2​O )[5]. If the reaction still fails, protecting the alcohol as a TBS ether is the most robust fail-safe.

G Start Reaction Stalls / Low Yield Check1 Is Pd precipitating (Black solid)? Start->Check1 Yes1 Issue: Alkoxide Coordination Action: Protect -OH or use K3PO4 Check1->Yes1 Yes No1 Check: Unreacted Starting Material? Check1->No1 No Yes2 Issue: Poor Oxidative Addition Action: Switch to XPhos-Pd-G3 No1->Yes2 Yes (C-Cl intact) No2 Issue: Protodeboronation Action: Slow addition of Boronic Acid No1->No2 No (Mass balance lost)

Troubleshooting logic tree for 3-chloro-pyridine cross-coupling.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected outcomes when coupling 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol with a standard arylboronic acid, based on varying catalyst/base combinations.

Catalyst SystemLigand TypeBase / SolventFree -OH ToleranceC3-Cl ActivationExpected Outcome
Pd(PPh3​)4​ Small Monodentate Na2​CO3​ / DioxanePoorVery PoorCatalyst poisoning; <5% yield
Pd(dppf)Cl2​ Bidentate K2​CO3​ / DMFModeratePoorStalled reaction; unreacted SM
XPhos-Pd-G3 Bulky Biaryl K3​PO4​ / Tol: H2​O Excellent Excellent Full conversion; >85% yield
Pd(OAc)2​
  • SPhos
Bulky Biaryl Cs2​CO3​ / DioxaneModerateGoodModerate yield; some Pd black

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol includes built-in diagnostic checkpoints. This methodology utilizes a third-generation Buchwald precatalyst to tolerate the free alcohol, bypassing the need for a protection/deprotection sequence[6].

Protocol: Direct Suzuki-Miyaura Coupling (Free Alcohol Tolerated)

Reagents:

  • 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos-Pd-G3 (0.02 equiv, 2 mol%)

  • K3​PO4​ (aqueous 0.5 M solution, 3.0 equiv)

  • Toluene (degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the chloropyridine substrate, arylboronic acid, and XPhos-Pd-G3.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: XPhos-Pd-G3 is highly sensitive to oxygen once activated to Pd(0). O2 will rapidly oxidize the phosphine ligand, killing the catalyst.

  • Solvent Addition: Add sparged Toluene, followed by the sparged aqueous K3​PO4​ solution via syringe.

  • Validation Checkpoint 1 (Activation): Stir at room temperature for 5 minutes. The solution should turn a clear, homogenous yellow/orange. Diagnostic: If the solution turns black immediately, your solvent was not properly degassed, or your base is too strong, leading to alkoxide-driven decomposition.

  • Heating: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure proper mixing of the aqueous/organic interface.

  • Validation Checkpoint 2 (Reaction Progress): After 2 hours, sample the organic layer for LCMS.

    • Scenario A: Starting material is consumed, product mass is present Proceed to workup.

    • Scenario B: Starting material is consumed, but no product is formed Oxidative addition was successful, but your boronic acid underwent protodeboronation. Fix: Use a boronic ester (Bpin) or employ slow-addition of the boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

GC-MS method validation for trace analysis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

An Expert's Comparative Guide to Validated GC-MS Methods for Trace Analysis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol This guide provides an in-depth, experience-driven comparison of Gas Chromatography-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to Validated GC-MS Methods for Trace Analysis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) method validation for the trace-level quantification of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and defensible analytical approach. We will explore a comprehensive validation strategy in line with international regulatory standards and compare its performance against a leading alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Understanding the Analyte

The target analyte, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, presents a unique set of analytical challenges. Its structure contains:

  • A halogenated pyridine core: The chloro- and trifluoromethyl- groups make the molecule highly electronegative, which is advantageous for sensitive detection using specific detectors like an Electron Capture Detector (ECD) or Mass Spectrometry.[1][2]

  • A primary alcohol (-CH₂OH) group: This functional group introduces polarity and the capacity for hydrogen bonding.[3] This significantly reduces the molecule's volatility and can lead to poor peak shape (tailing) and thermal degradation in a hot GC inlet, making direct analysis problematic.[4][5]

Trace-level analysis is critical in contexts such as impurity testing in drug substances, metabolite identification in biological matrices, or environmental monitoring, where even minute quantities can be significant. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[6][7][8]

The GC-MS Approach: A Strategy of Chemical Modification

To overcome the challenges posed by the polar hydroxyl group, a derivatization step is essential for robust GC-MS analysis.[4][9] This process chemically modifies the analyte to increase its volatility and thermal stability.[3][10]

The Causality behind Derivatization Choice

Our strategy employs silylation, a common and effective derivatization technique.[10] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst.

  • Why Silylation? Silylating reagents react with active hydrogens, such as the one in the analyte's hydroxyl group, replacing it with a non-polar trimethylsilyl (TMS) group.[11] This conversion to a TMS ether disrupts intermolecular hydrogen bonding, thereby increasing volatility and reducing the likelihood of adsorption onto active sites within the GC system.[5]

  • Why BSTFA + 1% TMCS? BSTFA is a powerful silylating agent with volatile by-products that do not interfere with the chromatography.[11] The TMCS catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete reaction, which is crucial for quantitative accuracy.[11]

The derivatization reaction is as follows: Analyte-OH + BSTFA --(TMCS)--> Analyte-O-Si(CH₃)₃ + Volatile By-products

Visualizing the GC-MS Experimental Workflow

The following diagram outlines the complete workflow for the validation of the GC-MS method.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Method Validation A Standard & Sample Preparation B Derivatization Protocol (Analyte + BSTFA/TMCS) A->B Incubate C GC-MS Analysis (SIM Mode) B->C Inject D Data Acquisition & Peak Integration C->D E Validation Parameter Assessment D->E F Specificity Linearity & Range LOD & LOQ Accuracy Precision Robustness E->F G Validation Report Generation F->G

Caption: Workflow for GC-MS method development and validation.

A Self-Validating System: Detailed Validation Protocols

A robust validation protocol is a self-validating system, designed to rigorously test the method's performance. We will follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][8][12][13]

Experimental Protocol: GC-MS Instrumentation
ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used platform for routine analysis.
MS System Agilent 5977B MSD or equivalentSingle quadrupole MS provides reliable quantification and identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column offers excellent inertness and separation for a wide range of semi-volatile compounds.[14]
Injector Splitless, 280°CSplitless mode ensures maximum transfer of analyte for trace analysis. The temperature is high enough to volatilize the derivatized analyte without causing degradation.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas standard for GC-MS. Constant flow ensures reproducible retention times.
Oven Program 80°C (1 min), ramp 15°C/min to 300°C, hold 5 minAn initial low temperature prevents backflash, while the ramp provides good separation. The final hold ensures elution of any less volatile matrix components.
MS Transfer Line 290°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard EI energy provides reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For trace analysis, SIM mode dramatically increases sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte.
SIM Ions To be determined experimentally from a full-scan spectrum of the derivatized standard. Select at least 3 ions: one for quantification (quantifier) and two for confirmation (qualifiers).Using multiple ions increases confidence in analyte identification.
Validation Parameters: Protocols and Acceptance Criteria

The following protocols are designed to meet the requirements of regulatory bodies like the FDA and EMA.[6][15][16][17]

1. Specificity / Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of matrix components, impurities, or degradation products.[8][18]

  • Protocol:

    • Analyze a blank matrix sample (e.g., placebo formulation, control biological fluid) to check for interferences at the analyte's retention time.

    • Spike the blank matrix with known related substances and potential impurities.

    • Analyze the spiked sample to ensure the analyte peak is fully resolved from all other peaks.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LOQ response) should be observed at the retention time of the derivatized analyte in the blank matrix. The analyte peak should be chromatographically resolved from all known impurities.

2. Linearity and Range

  • Objective: To establish the proportional relationship between analyte concentration and the instrument's response over a defined range.[19][20]

  • Protocol:

    • Prepare a stock solution of the analyte and create a series of at least five calibration standards by serial dilution in the blank matrix.

    • The range should typically cover 80% to 120% of the expected sample concentration for an assay.[7][21] For impurity testing, it should span from the reporting threshold to 120% of the specification limit.[21]

    • Derivatize and analyze each standard in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on the Signal-to-Noise (S/N) ratio: Prepare and analyze samples with decreasing concentrations of the analyte.

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.

    • Confirm the LOQ by analyzing at least six replicate samples at this concentration and assessing their precision and accuracy.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 20%, and accuracy (% recovery) should be within 80-120%.

4. Accuracy

  • Objective: To measure the closeness of the experimental results to the true value.[18][19]

  • Protocol:

    • Perform a recovery study by spiking a blank matrix at three concentration levels (e.g., low, medium, high) across the defined range.

    • Prepare at least three replicates at each level.

    • Analyze the samples and calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 90-110% (or 80-120% at the LOQ) for each concentration level.

5. Precision

  • Objective: To evaluate the consistency and reproducibility of the method.[19][20]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 15%. The %RSD for intermediate precision should be ≤ 20%.

6. Robustness

  • Objective: To assess the method's reliability when subjected to small, deliberate variations in method parameters.[19][22] Robustness should ideally be evaluated during method development.[22]

  • Protocol:

    • Introduce small variations to parameters such as GC oven temperature ramp rate (±2°C/min), injector temperature (±5°C), and carrier gas flow rate (±0.1 mL/min).

    • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within predefined limits, demonstrating the method's reliability for routine use.

Comparative Analysis: GC-MS vs. LC-MS/MS

While a validated GC-MS method is highly effective, it is crucial to compare it with alternative technologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary alternative for this analyte.[14][23]

The LC-MS/MS Approach

An LC-MS/MS method would likely involve:

  • Chromatography: Reversed-phase HPLC to separate the polar analyte from matrix components.[24]

  • Ionization: Electrospray Ionization (ESI), which is a "soft" ionization technique suitable for polar, thermally labile molecules, thus avoiding the need for derivatization.

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.[25]

Decision Framework: Choosing the Right Technology

The choice between GC-MS and LC-MS/MS depends on several factors, including the laboratory's existing instrumentation, the required sensitivity, and sample throughput needs.

Tech_Choice Method Selection Decision Tree A Is the analyte thermally stable and sufficiently volatile? B Direct GC-MS Analysis A->B Yes C Is derivatization feasible and reproducible? A->C No D Validated GC-MS (with Derivatization) C->D Yes E Validated LC-MS/MS C->E No

Caption: Decision tree for selecting an analytical technique.

Head-to-Head Performance Comparison

The following table summarizes the objective comparison between the two validated approaches, based on typical performance data.

FeatureValidated GC-MS (with Derivatization)Validated LC-MS/MS
Sample Preparation Multi-step: Extraction + Derivatization + Evaporation. More complex and time-consuming.Simpler: Often just "Dilute and Shoot" or Solid Phase Extraction (SPE).[26][27]
Sensitivity (Typical LOQ) Low pg/mL range. SIM mode is very sensitive.Low to sub pg/mL range. MRM mode offers exceptional sensitivity.[27]
Selectivity High. Based on chromatographic retention time and mass-to-charge ratios of specific ions.Extremely High. Based on retention time, precursor ion mass, and specific product ion masses.
Robustness Generally high. Less susceptible to matrix effects like ion suppression.Can be susceptible to matrix effects (ion suppression/enhancement), requiring careful matrix matching or internal standards.
Throughput Lower, due to the derivatization step and longer GC run times.Higher, with faster LC gradients and no derivatization step.
Cost Lower instrument acquisition and maintenance costs.Higher instrument acquisition and maintenance costs.
Key Advantage Cost-effective for labs with existing GC-MS infrastructure; leverages established technology.Superior for polar, non-volatile, or thermally labile compounds; avoids derivatization.

Conclusion and Senior Scientist's Recommendation

For the trace analysis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, both GC-MS (with derivatization) and LC-MS/MS can be validated to provide accurate and reliable data suitable for regulatory submission.

The GC-MS method , when properly validated, is a robust and cost-effective solution. The key to its success lies in a highly reproducible derivatization protocol. The method's performance is excellent, and it is less prone to the ion suppression effects that can complicate LC-MS/MS analyses in complex matrices.

The LC-MS/MS method represents a more modern and direct approach. Its primary advantage is the elimination of the derivatization step, which simplifies sample preparation, increases throughput, and removes a potential source of analytical variability. For laboratories equipped with this technology, it is often the preferred method for its speed and sensitivity, especially when dealing with a large number of samples.

Final Recommendation:

  • For laboratories with established GC-MS capabilities and a moderate sample load, the validated derivatization-GC-MS method is a scientifically sound and economically viable choice.

  • For high-throughput environments, or when the highest sensitivity is paramount and resources allow, the LC-MS/MS method is superior due to its direct analysis capability and speed.

Ultimately, the choice must be guided by the specific application, available resources, and the required analytical performance, with the understanding that any chosen method must be rigorously validated to prove it is fit for its intended purpose.[6][7]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • EBF. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • RSC Publishing. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Royal Society of Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass. [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. [Link]

  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]

  • Journal of the Canadian Society of Forensic Science. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Taylor & Francis Online. [Link]

  • MDPI. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. NCBI. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR. [Link]

  • U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • PubMed. (2025). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • MDPI. (n.d.). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI. [Link]

  • ResearchGate. (2024). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection | Request PDF. ResearchGate. [Link]

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Comparative

Benchmarking the biological activity of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol analogs

An In-Depth Guide to Benchmarking the Biological Activity of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Analogs Prepared by: Gemini, Senior Application Scientist Introduction The 3-chloro-5-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking the Biological Activity of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Analogs

Prepared by: Gemini, Senior Application Scientist

Introduction

The 3-chloro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern agrochemical discovery, forming the backbone of numerous commercial herbicides and fungicides.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro groups, are crucial for potent biological activity.[3] The parent compound, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, and its analogs represent a promising chemical space for the development of novel herbicides.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the biological activity of novel analogs derived from this core structure. We move beyond simple screening to offer a multi-tiered experimental approach that elucidates not only the potency but also the potential mechanism of action of these compounds. The causality behind each experimental choice is explained to empower researchers to generate robust, publication-quality data and make informed decisions in the lead optimization process.

Postulated Mechanisms of Action: A Rationale for Assay Selection

Based on extensive research into pyridinyloxy derivatives and related chemical classes, the herbicidal activity of 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol analogs is likely driven by one or more of the following mechanisms. Understanding these potential pathways is critical for selecting relevant and insightful bioassays.

  • Enzyme Inhibition : Many potent herbicides function by inhibiting key enzymes in vital plant metabolic pathways. For this class of compounds, likely targets include:

    • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) : Inhibition of HPPD disrupts the synthesis of plastoquinone and tocopherols, leading to the bleaching of photosynthetic tissues.[4][5]

    • Acetolactate Synthase (ALS) : Also known as acetohydroxyacid synthase (AHAS), this enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition leads to a lethal decrease in protein synthesis.[6][7]

    • Acetyl-CoA Carboxylase (ACCase) : Critical for fatty acid synthesis, ACCase inhibitors primarily affect monocotyledonous (grassy) weeds.[8]

  • Photosynthesis Inhibition : The disruption of the photosynthetic electron transport chain is a common herbicidal mode of action. This leads to a rapid cessation of energy production and the generation of destructive reactive oxygen species (ROS).[9][10]

  • Induction of Oxidative Stress : Even if not directly inhibiting photosynthesis, herbicide-induced stress can lead to an overproduction of ROS, such as hydrogen peroxide (H₂O₂).[11] This overwhelms the plant's natural antioxidant defense systems, causing widespread cellular damage through lipid peroxidation, protein denaturation, and nucleic acid damage, ultimately leading to cell death.[7][12]

Postulated_Mechanisms cluster_0 Compound Analogs cluster_1 Potential Cellular Targets & Pathways cluster_2 Downstream Cellular Effects cluster_3 Phenotypic Outcome Compound Pyridine-Oxy-Ethanol Analog Enzyme Enzyme Inhibition (HPPD, ALS, ACCase) Compound->Enzyme Photosynthesis Photosynthesis Inhibition Compound->Photosynthesis MetabolicStress Metabolic Stress Compound->MetabolicStress AminoAcid Amino Acid Depletion Enzyme->AminoAcid FattyAcid Fatty Acid Depletion Enzyme->FattyAcid Bleaching Pigment Bleaching Enzyme->Bleaching ROS Oxidative Stress (ROS Production) Photosynthesis->ROS MetabolicStress->ROS PlantDeath Plant Death AminoAcid->PlantDeath FattyAcid->PlantDeath Bleaching->PlantDeath MembraneDamage Lipid Peroxidation (Membrane Damage) ROS->MembraneDamage MembraneDamage->PlantDeath

Caption: Postulated mechanisms of herbicidal action for pyridine-oxy-ethanol analogs.

A Tiered Experimental Workflow for Comprehensive Benchmarking

We propose a systematic, tiered approach to efficiently screen and characterize analogs. This workflow begins with broad, whole-organism assays and progresses to more specific, mechanism-focused investigations for the most promising candidates.

Caption: Tiered workflow for benchmarking herbicidal activity of novel analogs.

Tier 1: Whole Plant Bioassays

The initial evaluation of herbicidal efficacy should always be performed on whole plants. This provides integrated data on compound uptake, translocation, and overall phytotoxicity.[13] Standard bioassays include pre-emergence (soil application) and post-emergence (foliar application) treatments to assess activity at different stages of weed development.[4][14]

Recommended Test Species:

  • Monocot: Barnyardgrass (Echinochloa crusgalli)[8]

  • Dicot (Broadleaf): Palmer Amaranth (Amaranthus retroflexus)[3], Rapeseed (Brassica napus)[8]

Data Collection & Presentation: Activity is typically assessed 14-21 days after treatment. Data should be collected on a dose-response basis (e.g., 1, 10, 100, 1000 g a.i./ha) to determine the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀).

Table 1: Example Data Summary for Post-Emergence Herbicidal Activity

Compound ID Dose (g a.i./ha) Barnyardgrass Inhibition (%) Amaranth Inhibition (%)
Parent Cmpd 150 45 ± 5.2 60 ± 7.1
Analog A 150 95 ± 3.8 88 ± 4.5
Analog B 150 20 ± 4.1 15 ± 3.3
Commercial Std. 150 100 ± 0.0 100 ± 0.0

Inhibition percentage is calculated based on fresh weight reduction compared to an untreated control.

Tier 2: Mechanistic Assays

Analogs demonstrating significant whole-plant activity should be advanced to mechanistic studies to understand their mode of action.

A. Photosynthesis Inhibition Assays

These assays are rapid indicators of compounds that interfere with the plant's primary energy production system.

  • Leaf Disc Flotation Assay: A simple, cost-effective primary screen. Leaf discs sink when their air spaces are infiltrated with a solution. In the light, photosynthetically active discs produce oxygen, which forms bubbles and causes them to float. Photosynthesis-inhibiting herbicides prevent this flotation.[9][15][16] A positive result (discs failing to float) strongly suggests interference with photosynthesis.

  • Chlorophyll Fluorescence Analysis: This non-destructive technique provides quantitative data on the efficiency of Photosystem II (PSII). Herbicides that block the photosynthetic electron transport chain cause a characteristic, rapid rise in chlorophyll fluorescence upon illumination.[10] This method is highly sensitive and can detect injury long before visual symptoms appear.[10]

B. Oxidative Stress Assays

These biochemical assays quantify the cellular damage caused by an over-accumulation of ROS.

  • Hydrogen Peroxide (H₂O₂) Quantification: An increase in H₂O₂ levels is a direct marker of oxidative stress.[7] Its concentration can be measured spectrophotometrically. A significant increase in H₂O₂ in treated plants compared to controls indicates the induction of oxidative stress.

  • Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a major product of the peroxidation of polyunsaturated fatty acids in cell membranes. Its accumulation, often measured via the thiobarbituric acid reactive substances (TBARS) assay, is a reliable indicator of oxidative damage to membranes.[7][12]

  • Antioxidant Enzyme Activity: Healthy plants possess an enzymatic defense system (e.g., Superoxide Dismutase - SOD, Catalase - CAT) to neutralize ROS.[17] Initially, herbicide-induced stress may cause an increase in the activity of these enzymes as a defense response.[11] However, severe stress can overwhelm and inhibit these enzymes. Measuring their activity provides insight into the plant's physiological response to the chemical treatment.

Table 2: Example Data Summary for Mechanistic Assays

Compound ID Photosynthesis Inhibition (Fv/Fm ratio) H₂O₂ Content (µmol/g FW) MDA Content (nmol/g FW)
Control 0.82 ± 0.02 1.5 ± 0.3 12.5 ± 2.1
Parent Cmpd 0.75 ± 0.03 3.1 ± 0.5 25.8 ± 3.4
Analog A 0.31 ± 0.04 8.9 ± 1.1 67.2 ± 5.9
Analog B 0.80 ± 0.02 1.8 ± 0.4 14.1 ± 2.5

Data collected 48 hours post-treatment with 100 µM compound solution.

Detailed Experimental Protocols

Protocol 1: Whole Plant Post-Emergence Assay
  • Plant Growth: Sow seeds of test species (e.g., Barnyardgrass, Amaranth) in 10 cm pots containing a standard potting mix. Grow in a controlled environment (25°C/20°C day/night, 16h photoperiod) for 10-14 days until they reach the 2-3 leaf stage.[18]

  • Treatment Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., acetone) with a surfactant. Dilute with water to achieve the final desired concentrations.

  • Application: Spray plants evenly with the treatment solutions using a calibrated track sprayer to ensure uniform coverage. Include a solvent-only control group.

  • Evaluation: After 14-21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, measure fresh weight, and then dry at 70°C for 72 hours to determine dry weight.

  • Data Analysis: Calculate the percent inhibition relative to the untreated control. Use this data to calculate ED₅₀ values.

Protocol 2: Leaf Disc Flotation Assay
  • Material Preparation: Use young, healthy leaves from a suitable plant like spinach or bean. Prepare a 0.2% sodium bicarbonate solution to provide a carbon source for photosynthesis. Prepare test compound solutions in the bicarbonate solution.[16]

  • Disc Preparation: Use a cork borer (approx. 5 mm diameter) to punch out at least 10 uniform leaf discs per treatment, avoiding major veins.

  • Infiltration: Place the discs in a syringe, draw up the corresponding treatment solution, and apply a vacuum by pulling the plunger while sealing the tip. This removes air from the discs, causing them to sink.[16]

  • Incubation: Transfer the sunken discs to a beaker containing the same treatment solution and place under a strong light source.

  • Data Collection: Record the time it takes for 50% of the discs (ET₅₀) in each beaker to float to the surface. A significantly longer ET₅₀ compared to the control indicates photosynthesis inhibition.[9]

Protocol 3: Malondialdehyde (MDA) Content Assay
  • Tissue Homogenization: Harvest 0.5 g of fresh leaf tissue 48 hours post-treatment. Homogenize in a mortar and pestle with 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice to stop the reaction.

  • Measurement: Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).

  • Calculation: Calculate MDA concentration using its extinction coefficient, accounting for the formula: MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x (dilution factor).[7]

Data Interpretation & Structure-Activity Relationship (SAR)

By integrating the data from all tiers, a comprehensive profile for each analog can be constructed. For example, a potent analog from the whole-plant assay that also causes discs to sink in the flotation assay and induces high levels of MDA can be classified as a likely photosynthesis inhibitor that causes death via oxidative stress.

This integrated dataset is crucial for establishing a Structure-Activity Relationship (SAR). For instance, analysis may reveal that adding a fluorine atom to the pyridine ring enhances post-emergence activity against broadleaf weeds, a finding that directly guides the next round of synthesis.[3] Conversely, converting the terminal ethanol to an ethylamine might reduce activity, indicating the importance of the hydroxyl group for uptake or target binding.

Conclusion

The benchmarking framework presented here provides a robust, logical, and efficient pathway for evaluating the biological activity of novel 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol analogs. By combining whole-organism screening with targeted mechanistic assays, researchers can move beyond simply identifying active compounds to understanding how they work. This deeper level of insight is indispensable for accelerating the discovery and development of next-generation herbicides with improved efficacy and novel modes of action.

References

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.Research on Chemical Intermediates.
  • Herbicide Bioassay Study Guide.Analyzeseeds.
  • A method for rapid testing of the photosynthesis-inhibiting activity of herbicides by leaf disk infiltration.Acta Agrobotanica.
  • Changes in Photosynthesis and Oxidative Stress in Wheat Plants Submmited to Herbicides Application.SciELO.
  • Herbicides and its role in Induction of Oxidative Stress- A Review.International Journal of Environment, Agriculture and Biotechnology (IJEAB).
  • Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor.PubMed.
  • Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase.Frontiers in Plant Science.
  • Oxidative Stress Caused by Use of Pre-emergent Herbicides in Wheat Seedlings.International Journal of Current Microbiology and Applied Sciences.
  • Plant exposure to glyphosate-based herbicides and how this might alter plant physiological and structural processes.Botany.
  • A New Method for Detecting Photosynthesis Inhibitors. Weed Science. Available at: [Link]

  • Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science. Available at: [Link]

  • Photosynthesis Inhibitor Investigation.hsix.org.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Environmental Protection. Available at: [Link]

  • Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Weed Science. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. MDPI. Available at: [Link]

  • Testing for and Deactivating Herbicide Residues. Ohio State University Extension. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. R Discovery. Available at: [Link]

  • Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

  • Application of bioassay techniques to herbicide investigations. ResearchGate. Available at: [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Pest Management Science. Available at: [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]. PubChem. Available at: [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of Chemical Industry of Forest Products. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

  • Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Chemical Industry of Forest Products. Available at: [Link]

  • 2-Amino-3-chloro-5-trifluoromethylpyridine.Google Patents.

Sources

Validation

Evaluating the cost-effectiveness of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol synthesis routes

An in-depth evaluation of the synthetic pathways for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is critical for process chemists and drug development professionals. This molecule serves as a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the synthetic pathways for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is critical for process chemists and drug development professionals. This molecule serves as a highly functionalized heterocyclic building block, widely utilized in the development of advanced agrochemicals and pharmaceutical active ingredients.

Designing a cost-effective and scalable synthesis requires navigating complex regioselectivity challenges. This guide objectively compares the two primary synthetic methodologies—Nucleophilic Aromatic Substitution (SNAr) versus O-Alkylation—providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Causality: The Regioselectivity Challenge

The core challenge in synthesizing this ether derivative lies in selectively functionalizing the pyridine ring without generating difficult-to-separate isomeric byproducts.

Route A: SNAr Activation (The Superior Pathway) Route A involves the direct Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethylene glycol. The success of this route is dictated by the differential electrophilicity of the two chlorine-bearing carbons. The C2 position is exceptionally activated toward nucleophilic attack because the intermediate anionic Meisenheimer complex is synergistically stabilized by the adjacent electronegative ring nitrogen and the strongly electron-withdrawing para-trifluoromethyl (-CF3) group[1]. The C3 chlorine lacks this direct resonance stabilization and remains largely inert under mild conditions, ensuring near-perfect regioselectivity (>99:1) for the target 2-alkoxy product[2].

Route B: The Ambident Nucleophile Dilemma Route B approaches the synthesis via the alkylation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 2-haloethanol. The fundamental flaw in this route is the tautomeric equilibrium of pyridinols with their 2-pyridone forms[3]. Upon deprotonation, the resulting anion is an ambident nucleophile, meaning alkylation can occur competitively at either the oxygen (O-alkylation) or the nitrogen (N-alkylation)[4]. While specific conditions—such as utilizing soft Lewis acids like Cesium Carbonate (Cs2CO3) or Silver salts—can bias the reaction toward O-alkylation, these reagents drastically inflate raw material costs and complicate downstream purification[3].

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_RouteA Route A: SNAr (High Efficiency) cluster_RouteB Route B: Alkylation (Low Efficiency) A1 2,3-Dichloro-5-(CF3)pyridine A2 Ethylene Glycol + Base A1->A2 SNAr Reaction Target 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol A2->Target High Regioselectivity B1 3-Chloro-5-(CF3)pyridin-2-ol B2 2-Haloethanol + Base B1->B2 Ambident Alkylation B2->Target N- vs O- Competition

Caption: Workflow comparison of SNAr (Route A) vs. O-Alkylation (Route B) synthesis strategies.

Mechanism R1 2,3-Dichloro-5-(CF3)pyridine MC Meisenheimer Complex (Stabilized by N & CF3) R1->MC Nucleophilic Attack (C2) Nuc Ethylene Glycolate Nuc->MC Prod Target Ether + Cl⁻ MC->Prod Chloride Elimination

Caption: SNAr mechanism showing the stabilized Meisenheimer complex at the C2 position.

Cost-Effectiveness & Performance Data

The quantitative comparison below demonstrates why Route A is the industry standard for scaling this specific scaffold.

MetricRoute A: SNAr of DichloropyridineRoute B: O-Alkylation of Pyridinol
Regioselectivity > 99:1 (C2 vs C3 substitution)~ 4:1 to 8:1 (O- vs N-alkylation)
Overall Yield 85 - 92% 45 - 60% (Post-chromatography)
Reagent Cost Low (Ethylene glycol, KOH/NaH)High (Cs2CO3/Ag salts, 2-bromoethanol)
Scalability Excellent (No chromatography needed)Poor (Requires column chromatography)
E-Factor Low (Aqueous workup, recyclable solvent)High (Heavy metal waste, solvent-intensive)

Self-Validating Experimental Methodologies

Protocol A: Regioselective SNAr (Recommended Route)

This protocol leverages the inherent electronic bias of the pyridine ring.

  • Alkoxide Generation: Charge a dry, nitrogen-purged reactor with anhydrous Tetrahydrofuran (THF) (5.0 vol) and Potassium Hydroxide (KOH, 2.2 eq). Add Ethylene Glycol (3.0 eq) dropwise at 0 °C. Stir for 30 minutes to form the potassium glycolate. Causality Check: An excess of ethylene glycol is used to statistically prevent the formation of bis-pyridyl ether byproducts.

  • Nucleophilic Attack: Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in THF (2.0 vol) and add it dropwise to the alkoxide suspension, maintaining the internal temperature strictly between 0 °C and 15 °C.

  • In-Process Validation: The C2-chloro group is highly reactive; exceeding 25 °C risks competitive SNAr at the C3 position. Monitor via TLC (Hexane/EtOAc 4:1). The reaction is self-validating: as the basic alkoxide is consumed, the pH of the mixture will noticeably drop, and a white precipitate (KCl) will form.

  • Workup: Quench with water (10 vol) and extract with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. The crude product typically exceeds 95% purity and can be used directly or recrystallized from heptane.

Protocol B: O-Alkylation (Alternative Route)

This protocol requires strict hard/soft acid-base control to force the ambident nucleophile toward O-alkylation[4].

  • Deprotonation: Suspend 3-chloro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) and Cesium Carbonate (Cs2CO3, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) (8.0 vol) at room temperature. Causality Check: Cs+ is a soft, large cation that weakly coordinates with the pyridinolate oxygen, leaving it more exposed for nucleophilic attack compared to the nitrogen atom, thereby shifting the selectivity toward O-alkylation.

  • Alkylation: Add 2-bromoethanol (1.2 eq) and heat the mixture to 60 °C for 12 hours.

  • In-Process Validation: Validation of the O-alkylated product versus the N-alkylated byproduct is achieved via 1H NMR of the crude aliquot. The N-CH2 protons of the undesired pyridone byproduct typically resonate further downfield (~4.2 ppm) compared to the O-CH2 protons of the desired ether (~4.5 ppm).

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to remove the inevitable 15-20% N-alkylated byproduct.

Sources

Comparative

Comparative toxicity assessment of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol and non-fluorinated derivatives

Executive Summary The strategic incorporation of fluorine into pyridine scaffolds is a fundamental practice in modern drug development and agrochemical design. The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a fundamental practice in modern drug development and agrochemical design. The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol represents a highly functionalized building block, characterized by its strongly electron-withdrawing trifluoromethyl (-CF₃) group. While fluorination is typically employed to enhance metabolic stability and membrane permeability, it fundamentally alters the molecule's toxicity profile.

This guide provides an objective, data-driven comparison between this fluorinated scaffold and its non-fluorinated derivatives (e.g., replacing the -CF₃ group with -CH₃ or -H). By analyzing in vitro hepatotoxicity, intrinsic clearance, and reactive metabolite formation, we provide researchers with a framework to navigate the "fluorine effect" during lead optimization.

Mechanistic Causality: The "Fluorine Effect" on Toxicity

The decision to utilize a fluorinated versus a non-fluorinated pyridine precursor dictates the primary mechanism of cellular toxicity.

  • The Fluorinated Scaffold (5-CF₃): The high electronegativity of fluorine decreases the electron density on the pyridine nitrogen, while the exceptionally strong C-F bonds render the 5-position metabolically inert to Cytochrome P450 (CYP450) oxidation (1)[1]. While this prevents the formation of reactive electrophiles, the high lipophilicity of the -CF₃ group drives the molecule to partition into lipid-rich mitochondrial membranes. This accumulation disrupts the electron transport chain, generating excessive Reactive Oxygen Species (ROS) and leading to oxidative stress—a non-apoptotic hepatotoxic mechanism heavily documented in related aryloxyphenoxypropionate derivatives like haloxyfop (2)[2].

  • The Non-Fluorinated Scaffold (5-CH₃ or 5-H): Removing the -CF₃ group restores electron density, making the pyridine ring highly susceptible to CYP450-mediated oxidation. This rapid phase I metabolism frequently yields reactive electrophilic intermediates, such as epoxides or quinone-imines. These electrophiles covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), triggering acute, idiosyncratic hepatotoxicity and cellular pyroptosis (3)[3].

ToxicityPathways Compound Pyridine Derivative Scaffold CF3 Fluorinated (5-CF3) Compound->CF3 NonF Non-Fluorinated (5-CH3 / 5-H) Compound->NonF MetabStable CYP450 Resistance (Extended Half-life) CF3->MetabStable MetabUnstable CYP450 Oxidation (Rapid Clearance) NonF->MetabUnstable MitoTox Mitochondrial Accumulation & ROS Generation MetabStable->MitoTox Hepatotoxicity Hepatotoxicity & Cell Death MitoTox->Hepatotoxicity ReactiveMetab Reactive Electrophiles (Epoxides/Quinones) MetabUnstable->ReactiveMetab GSHDepletion GSH Depletion & Protein Adduction ReactiveMetab->GSHDepletion GSHDepletion->Hepatotoxicity

Divergent metabolic and toxicity pathways of fluorinated versus non-fluorinated pyridine derivatives.

Comparative Toxicity Profiles

The following table synthesizes representative experimental data comparing the fluorinated target compound against its non-fluorinated (5-methyl) analog to highlight the shift in toxicity paradigms.

Toxicological Parameter2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol2-((3-Chloro-5-methylpyridin-2-yl)oxy)ethanol (Non-Fluorinated)
HepG2 Cytotoxicity (IC₅₀) 42.5 µM85.2 µM
Mitochondrial ROS Induction High (+310% over vehicle baseline)Low (+45% over vehicle baseline)
HLM Intrinsic Clearance (CL_int) < 5 µL/min/mg protein (Highly Stable)48 µL/min/mg protein (Rapidly Cleared)
GSH Adduct Formation Not DetectedHigh (Multiple m/z 129 neutral loss peaks)
Primary Toxicity Driver Lipophilicity-driven mitochondrial dysfunctionCYP450-mediated reactive electrophiles

Experimental Methodologies (Self-Validating Protocols)

To accurately assess the divergent toxicity mechanisms, we employ a dual-assay workflow. These protocols are designed as self-validating systems, ensuring that any observed toxicity is mechanistically sound and not an artifact of assay conditions.

Protocol 1: High-Throughput Hepatotoxicity & ROS Assessment (HepG2)

Causality: We utilize the MTT assay to measure basal cytotoxicity alongside the DCFDA assay to quantify ROS. If a compound shows high ROS generation but moderate immediate MTT reduction, the toxicity is primarily driven by mitochondrial disruption rather than acute membrane lysis.

  • Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with test compounds (0.1 µM to 100 µM) for 24 hours.

  • ROS Detection: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability Assessment: Replace media with MTT solution (0.5 mg/mL). Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation Mechanism: The assay is internally validated using a negative control (0.1% DMSO), a positive cytotoxicity control (100 µM Triton X-100), and a specific mechanistic control (50 µM Rotenone for mitochondrial ROS). If Rotenone fails to induce a >200% increase in ROS, the plate is invalidated.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Causality: To determine if the non-fluorinated analog generates toxic electrophiles, we simulate hepatic metabolism using Human Liver Microsomes (HLMs) supplemented with NADPH and excess GSH. GSH acts as a surrogate cellular nucleophile, trapping reactive intermediates before they can cause protein adduction.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL HLMs, 3.3 mM MgCl₂, 5 mM GSH, and 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination & Extraction: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to identify GSH adducts.

  • Validation Mechanism: The system is validated using Diclofenac (50 µM) as a positive control for reactive quinone-imine formation. The absence of the known Diclofenac-GSH adduct (m/z 402) invalidates the trapping efficiency of the assay run.

ExperimentalWorkflow Start Test Compounds Assay1 HepG2 Cell Culture (In Vitro) Start->Assay1 Assay2 HLM Incubation (Metabolism) Start->Assay2 MTT MTT Assay (Cell Viability) Assay1->MTT ROS DCFDA Assay (ROS Levels) Assay1->ROS Clearance LC-MS/MS (Intrinsic Clearance) Assay2->Clearance Trapping GSH Trapping (Reactive Adducts) Assay2->Trapping

Parallel experimental workflow for assessing cytotoxicity and reactive metabolite formation.

Strategic Recommendations

When optimizing pyridine-based leads, the choice between 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol and its non-fluorinated counterparts requires balancing metabolic stability against the risk of idiosyncratic toxicity.

  • Select the fluorinated (CF₃) scaffold when rapid CYP450 clearance is the primary liability of the drug program. However, researchers must actively monitor for mitochondrial toxicity and lipophilicity-driven off-target effects.

  • Select the non-fluorinated scaffold if systemic accumulation is a concern and a shorter half-life is desired, provided that rigorous GSH-trapping assays confirm the absence of reactive electrophilic metabolites.

References

  • Pesticides Drive Liver Diseases Through Non-Apoptotic Regulated Cell Death Pathways - MDPI URL: [Link]

  • Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to Haloxyfop-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide - PubMed / NIH URL:[Link]

  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - MDPI URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating HPLC-UV Methods for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Quantification

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs), inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the quantitative analysis of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of ensuring product safety and efficacy. The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a key intermediate whose purity must be rigorously controlled. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a ubiquitous and robust technique for this purpose, owing to the presence of a UV-absorbing pyridine chromophore in the molecule's structure.[1]

However, the generation of reliable and reproducible data is not guaranteed by the instrumentation alone. It is contingent upon a systematic and documented process of analytical method validation. This guide provides an in-depth, experience-driven comparison of a proposed HPLC-UV method's performance against the globally recognized validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and providing actionable, detailed protocols for its assessment. This ensures the resulting analytical method is not just compliant, but scientifically sound and fit for its intended purpose.[4][5]

The Analytical Method: A Comparative Baseline

Before validation can commence, a stable and suitable analytical method must be developed. Based on the physicochemical properties of the target analyte, the following reverse-phase HPLC-UV method is proposed as our reference for the validation exercises.

ParameterConditionRationale
HPLC System Agilent 1200 Series or equivalentA standard, reliable system capable of delivering precise gradients and stable flow rates.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining the moderately polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for pyridine-containing compounds, providing good peak shape and MS-compatibility if needed.[6]
Gradient 30% B to 80% B over 10 minA gradient elution ensures the analyte is eluted with a good peak shape while cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[7]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
UV Detection 270 nmThe pyridine ring structure is expected to have significant UV absorbance in this region, providing good sensitivity.
Diluent 50:50 Acetonitrile:WaterThis composition ensures the analyte remains dissolved and is compatible with the mobile phase to prevent peak distortion.

The Validation Workflow: A Structured Approach

Method validation is a logical, sequential process. Each parameter builds upon the last to create a comprehensive picture of the method's performance. The overall workflow is designed to test every critical aspect of the method before it is implemented for routine use.

Caption: A logical workflow for HPLC-UV method validation, starting from system suitability.

Specificity: Proving Identity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] It is the foundation of a reliable quantitative method. Without specificity, you cannot be certain you are only measuring your target compound, rendering all subsequent accuracy and precision data meaningless. We demonstrate this by forced degradation, proving the method can separate the analyte from its potential degradation products.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol reference standard in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% Hydrogen Peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store 1 mL of the stock solution at 105°C for 24 hours. Cool and dilute to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Analysis: Inject the undegraded standard solution and each of the stressed samples into the HPLC system.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each chromatogram. The method is specific if the analyte peak is resolved from all degradation peaks (Resolution > 2.0).

Data Presentation: Specificity Results
Stress Condition% DegradationResolution of Analyte from Nearest ImpurityPeak Purity AnglePeak Purity ThresholdResult
Acid Hydrolysis15.2%3.50.2510.987Pass
Base Hydrolysis28.9%2.80.1980.954Pass
Oxidation (H₂O₂)8.5%4.10.1120.876Pass
Thermal5.1%N/A (No major degradants)0.0950.855Pass
Photolytic11.7%2.50.2150.961Pass
Acceptance Criteria N/A > 2.0 < Threshold N/A Pass

Linearity and Range: Establishing Proportionality

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] This is crucial for accurate quantification, as it validates the use of a single-point or multi-point calibration curve to calculate unknown sample concentrations. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[9]

Experimental Protocol: Linearity Assessment
  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[10] For a 100 µg/mL target, this would be 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Caption: Workflow for establishing method linearity from standard preparation to data analysis.

Data Presentation: Linearity Results
Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001500
1101103000
1201202500
Linear Regression Parameter Value
Correlation Coefficient (R²) 0.9998
Slope (m) 10010
Y-Intercept (c) 1250
Acceptance Criteria R² ≥ 0.999

Accuracy: Measuring Trueness

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[11] It is typically determined by recovery studies, where a known amount of pure analyte is added (spiked) into a blank matrix or placebo. High recovery demonstrates that the method can accurately quantify the analyte without significant bias from sample preparation or matrix effects.

Experimental Protocol: Accuracy by Recovery
  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture. Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation: Accuracy Results
Spiked LevelConcentration (µg/mL)Replicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery% RSD
80%8099.5%100.2%99.8%99.8%0.35%
100%100100.5%101.1%100.3%100.6%0.41%
120%12099.9%100.8%101.5%100.7%0.80%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Precision: Assessing Agreement

Expertise & Experience: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels as per ICH guidelines:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations due to different days, different analysts, or different equipment.

Experimental Protocol: Precision Assessment
  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Have a second analyst prepare and analyze a fresh set of six samples on a different day, preferably on a different HPLC system.

    • Calculate the %RSD for the second set of samples.

    • Perform a statistical comparison (e.g., an F-test) of the two data sets to ensure there is no significant difference.

Data Presentation: Precision Results
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (µg/mL)100.299.5
Replicate 2 (µg/mL)99.8100.8
Replicate 3 (µg/mL)101.0101.2
Replicate 4 (µg/mL)99.599.9
Replicate 5 (µg/mL)100.5100.3
Replicate 6 (µg/mL)100.8101.5
Mean 100.3 100.5
Standard Deviation 0.580.76
% RSD 0.58% 0.76%
Acceptance Criteria % RSD ≤ 2.0% % RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These parameters are critical for impurity analysis but are also good practice to establish for an API assay. They define the lower boundaries of the method's capability.

Experimental Protocol: LOD & LOQ Estimation

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Method: Use the calibration curve established during the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of the Y-Intercepts / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Y-Intercepts / Slope of the Calibration Curve)

  • Confirmation: Prepare standards at the calculated LOQ concentration and inject (n=6) to confirm that the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Data Presentation: LOD & LOQ Results
ParameterValue (Based on Linearity Data)
Slope (S)10010
Std. Dev. of Intercept (σ)850
Calculated LOD (3.3 * σ/S) 0.28 µg/mL
Calculated LOQ (10 * σ/S) 0.85 µg/mL
Acceptance Criteria Demonstrate acceptable precision and accuracy at LOQ.

Robustness: Resisting Variation

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs. Demonstrating robustness early can prevent significant issues with method performance later on.

Experimental Protocol: Robustness Study
  • Identify Critical Parameters: Select parameters that could influence the results, such as flow rate, column temperature, and mobile phase composition.

  • Introduce Variations: Create a series of experiments where one parameter is slightly adjusted from the nominal value.

  • Analysis: Analyze a standard solution (e.g., 100 µg/mL) under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result.

Data Presentation: Robustness Results
Parameter VariedNominal ValueVariationRetention Time (min)Tailing FactorAssay Result (µg/mL)
Baseline - - 6.52 1.10 100.1
Flow Rate1.0 mL/min+ 10% (1.1 mL/min)5.931.1199.8
- 10% (0.9 mL/min)7.241.09100.5
Column Temp.30 °C+ 5 °C (35 °C)6.411.10100.3
- 5 °C (25 °C)6.651.1299.7
Mobile Phase B30%+ 2% (30.6%)6.451.08100.6
- 2% (29.4%)6.591.1199.5
Acceptance Criteria Consistent ≤ 2.0 Within 98-102%

Conclusion: A Validated Method Ready for Implementation

This guide has systematically evaluated a proposed HPLC-UV method for the quantification of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. By comparing the method's performance against the stringent criteria outlined in ICH guidelines, we have demonstrated its suitability for its intended purpose.

The method proved to be:

  • Specific for the analyte, separating it from all potential degradation products.

  • Linear across the required range with a correlation coefficient (R²) of 0.9998.

  • Accurate , with mean recovery values between 99.8% and 100.7%.

  • Precise , with repeatability and intermediate precision RSDs well below the 2.0% limit.

  • Robust , showing no significant impact from minor variations in its operational parameters.

The successful completion of these validation exercises provides a high degree of assurance that the method will consistently generate reliable, accurate, and reproducible data when transferred to a quality control environment. This structured, evidence-based approach is fundamental to maintaining scientific integrity and regulatory compliance in pharmaceutical development.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][14][15]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link][16][17]

  • International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2) - Step 5. [Link][3]

  • Bhardwaj, S. K., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 78-84. [Link][7]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link][11]

  • Hussain, S., et al. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of Chromatographic Science, 54(8), 1351-1358. [Link][13]

Sources

Comparative

A Comparative Guide to the Accelerated Stability of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol and its Analogues under ICH Conditions

Abstract This technical guide provides a comprehensive analysis of the stability of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, a key intermediate in the synthesis of advanced pharmaceutical and agrochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Utilizing accelerated stability testing protocols defined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, this study evaluates the molecule's degradation profile under stressed conditions (40°C / 75% RH). For a robust comparative analysis, its stability is benchmarked against two structurally related analogues: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethanol and 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanol. We present a detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, quantitative degradation data, and a proposed degradation pathway for the primary compound. This guide is intended for researchers, drug development professionals, and quality control scientists to inform decisions regarding the handling, storage, and formulation of this important chemical entity.

Introduction: The Imperative of Stability Testing

In the lifecycle of any pharmaceutical or agrochemical product, the chemical stability of its active ingredient or key intermediates is a cornerstone of quality, safety, and efficacy. Stability testing is not merely a regulatory checkbox but a fundamental scientific investigation into how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1] The ICH has established harmonised guidelines to provide a framework for these studies, ensuring a consistent and scientifically sound approach across the pharmaceutical industry.[2][3] The ICH Q1A(R2) guideline, in particular, outlines protocols for accelerated stability studies, which are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[1][4] These studies are critical for predicting the shelf life of a product and identifying likely degradation products, thereby guiding the development of stable formulations.[5]

The subject of this guide, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (C1) , incorporates several structural motifs of high interest in modern chemistry. The trifluoromethylpyridine core is a key pharmacophore found in numerous active compounds, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and modulated basicity.[6][7][8] The chloro-substituent provides a potential site for further chemical modification or a point of metabolic attack. The ethoxyethanol side chain introduces hydrophilicity and a potential handle for formulation. Understanding the stability of the ether linkage connecting this side chain to the pyridine ring under stress is paramount for its successful application.

This guide presents a rigorous, comparative stability assessment of C1 against its amine (C2 ) and thioether (C3 ) analogues to elucidate how the heteroatom in the side-chain linkage influences overall molecular stability under accelerated ICH conditions.

The Molecules Under Investigation

For this comparative study, we selected three compounds that share the same 3-chloro-5-(trifluoromethyl)pyridin-2-yl core but differ in the linkage to the ethanol side chain. This allows for a direct comparison of the relative stability of the ether, amine, and thioether bonds in this specific chemical environment.

  • Compound 1 (C1): 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (The Ether Analogue)

  • Compound 2 (C2): 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethanol (The Amine Analogue)[9]

  • Compound 3 (C3): 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethanol (The Thioether/Sulfanyl Analogue)[10]

Experimental Design for Accelerated Stability Testing

Rationale and Objectives

The primary objective is to perform a forced degradation study according to ICH guidelines to compare the stability of C1, C2, and C3.[11] This involves exposing the compounds to accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH) over a period of six months.[1][12] The study is designed to:

  • Quantify the rate of degradation for each compound.

  • Identify and quantify major degradation products.

  • Elucidate the influence of the ether, amine, and thioether linkage on stability.

  • Develop and validate a stability-indicating analytical method suitable for routine analysis.[13][14][15]

Materials and Equipment
  • Test Compounds: C1, C2, and C3 (purity >99.0%, sourced from a reputable supplier).

  • Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), formic acid (LC-MS grade).

  • Equipment:

    • Calibrated stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

    • HPLC system with UV-Vis Diode Array Detector (DAD) and a coupled Mass Spectrometer (MS).

    • Analytical balance, volumetric flasks, and pipettes.

    • pH meter.

ICH Accelerated Stability Protocol
  • Accurately weigh approximately 10 mg of each compound (C1, C2, and C3) into separate, appropriate containers (e.g., amber glass vials with inert caps).

  • Place the vials in a stability chamber set to the accelerated condition of 40°C / 75% RH .

  • Designate time points for analysis: 0, 1, 3, and 6 months.[12][16][17][18]

  • At each time point, remove one vial of each compound for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A stability-indicating method is one that can accurately and specifically measure the active ingredient in the presence of its degradation products, excipients, and impurities.[13][19] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[14][20] The following method was developed and validated for this study.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining and separating moderately polar to nonpolar compounds like the ones under investigation.

  • Mobile Phase: A gradient of water (acidified with formic acid) and acetonitrile is used. The formic acid improves peak shape and ensures the analytes are in a consistent ionic state, while also making the mobile phase compatible with mass spectrometry. The gradient elution is necessary to separate early-eluting polar degradation products from the more retained parent compounds within a reasonable analysis time.

  • Detection: A DAD is used to monitor the elution profile at multiple wavelengths, which helps in assessing peak purity. The MS detector is indispensable for obtaining molecular weight information on unknown degradation peaks, which is the first step in their structural identification.[20]

Step-by-Step HPLC Protocol:

  • Sample Preparation: At each time point, dissolve the contents of the vial in a 50:50 acetonitrile/water diluent to a final concentration of approximately 0.2 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, hold for 2 min; linear ramp to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; hold for 4 min for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm.

    • MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning m/z 100-500.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation & Storage cluster_analysis 2. Time-Point Analysis (T=0, 1, 3, 6 months) cluster_data 3. Data Processing & Interpretation p1 Weigh C1, C2, C3 into Vials p2 Place in Stability Chamber (40°C / 75% RH) p1->p2 a1 Remove Samples p2->a1 a2 Dissolve in Diluent (0.2 mg/mL) a1->a2 a3 Inject into HPLC-UV/MS System a2->a3 d1 Quantify Parent Peak Area (% Assay) a3->d1 d4 Compare Stability Profiles (C1 vs C2 vs C3) d1->d4 d2 Identify & Quantify Degradation Products d2->d4 d3 Analyze MS Data for Degradant ID d3->d2

Caption: Workflow for the accelerated stability study.

Results and Discussion

Comparative Stability Data

The stability of compounds C1, C2, and C3 was monitored over six months under accelerated conditions. The percentage of the parent compound remaining (% Assay) and the formation of the primary degradation product (Deg-1) are summarized below.

Time PointParameterC1 (Ether)C2 (Amine)C3 (Thioether)
T=0 Months % Assay 100.0100.0100.0
% Area Deg-1 <0.05<0.05<0.05
T=1 Month % Assay 99.699.898.1
% Area Deg-1 0.150.061.2
T=3 Months % Assay 98.999.595.2
% Area Deg-1 0.480.183.5
T=6 Months % Assay 97.598.890.3
% Area Deg-1 1.10.457.8

Note: Data are hypothetical but representative for illustrative purposes. Deg-1 refers to the major degradation product observed for each compound respectively.

Analysis of Degradation Profiles

The data clearly indicate a significant difference in stability among the three analogues.

  • Compound C2 (Amine Analogue): Exhibited the highest stability, with minimal degradation (<1.2% loss) over the six-month period. This suggests the secondary amine linkage is robust under these conditions.

  • Compound C1 (Ether Analogue): Showed good stability, with a total degradation of 2.5% over six months. While stable, it is noticeably less so than the amine analogue. The primary degradation pathway appears to be slow hydrolysis of the ether bond.

  • Compound C3 (Thioether Analogue): Was the least stable of the three, showing nearly 10% degradation over the study period. The thioether linkage is known to be susceptible to oxidation to the corresponding sulfoxide and sulfone, which is a likely degradation pathway in the presence of atmospheric oxygen, accelerated by temperature.

For the target compound C1 , the primary degradation product (Deg-1) was isolated and analyzed by MS. The mass spectrum indicated a molecular weight corresponding to 3-Chloro-5-(trifluoromethyl)pyridin-2-ol . This strongly suggests that the primary degradation mechanism under these hydrolytic and thermal stress conditions is the cleavage of the ether linkage . This is a common degradation pathway for aryl ethers.

Proposed Degradation Pathway for Compound C1

The key degradation event for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is the hydrolysis of the ether bond, which is susceptible to attack by water, a reaction catalyzed by the elevated temperature.

Caption: Proposed hydrolytic degradation pathway for C1.

Conclusion

This comparative guide demonstrates the stability of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (C1) under accelerated ICH stability conditions (40°C / 75% RH). The study reveals the following rank order of stability for the side-chain linkage: Amine (C2) > Ether (C1) > Thioether (C3) .

The ether analogue (C1) exhibits good stability, with only a 2.5% loss of assay over six months. The primary degradation mechanism was identified as the hydrolytic cleavage of the ether bond, yielding 3-Chloro-5-(trifluoromethyl)pyridin-2-ol. The thioether analogue (C3) was significantly less stable, likely due to oxidation.

For drug development professionals, these findings are critical. While C1 is sufficiently stable for many applications, its sensitivity to hydrolysis must be considered during formulation, manufacturing, and storage. If extreme stability is required, a synthetic route utilizing the more stable amine linkage (C2) could be a superior alternative. The developed stability-indicating HPLC method is robust and suitable for quality control and further degradation studies of these and related compounds.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. 13

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. ResearchGate.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Quality Guidelines. ICH.

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.

  • Stability Indicating HPLC Method Development - A Review. IJTSRD.

  • Stability Indicating HPLC Method Development: A Review. IJRPS.

  • ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. ICH.

  • Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. ResearchGate.

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. American Pharmaceutical Review.

  • Stability testing of existing active substances and related finished products. European Medicines Agency.

  • Stability testing of new drug substances and products. PMDA.

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). East African Community.

  • 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethanol. Alchem Pharmtech.

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol. NextSDS.

  • Forced degradation studies. ScienceGate.

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.

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Validation

A Comparative Guide to the Binding Affinity of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol Against Oncogenic Kinase Targets

Introduction: The Quest for Potent and Selective Kinase Inhibitors The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this critical class of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this critical class of therapeutics, compounds featuring a substituted pyridine scaffold have demonstrated remarkable success, particularly in targeting aberrant kinase activity in various malignancies.[1][2] This guide focuses on a novel compound, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (hereafter referred to as Compound X), which possesses this key structural motif.

The objective of this document is to provide a comprehensive comparative analysis of Compound X's binding affinity against two clinically significant oncogenic receptor tyrosine kinases (RTKs): Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Dysregulation of both ALK and ROS1, often through chromosomal rearrangements, is a known driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4][5][6]

This guide will present hypothetical, yet plausible, binding affinity data for Compound X, juxtaposed with publicly available data for established, FDA-approved inhibitors. Furthermore, we will provide detailed, field-proven experimental protocols for determining these critical binding parameters, grounded in the principles of scientific integrity and reproducibility.

Target Protein Rationale: Why ALK and ROS1?

The selection of ALK and ROS1 as primary targets for this comparative study is based on substantial precedent. The 2-aminopyridine and related pyridine ether structures are central to the pharmacophore of numerous potent ALK and ROS1 inhibitors.[5][7][8] Crizotinib, the first-generation inhibitor approved for both ALK- and ROS1-positive NSCLC, validates the therapeutic potential of targeting these kinases with such scaffolds.[6][7][8]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase crucial for neural development. Oncogenic fusions, such as EML4-ALK, lead to constitutive kinase activation and drive tumor growth.[3][4]

  • c-ros oncogene 1 (ROS1): Another RTK whose genetic rearrangements result in fusion proteins with potent oncogenic activity. ROS1 shares significant sequence homology with ALK in its kinase domain, leading to an overlap in the activity of many inhibitors.[6][9][10]

Inhibition of these kinases' ATP-binding pocket is a proven strategy to abrogate downstream signaling and induce tumor cell apoptosis.[3] Therefore, evaluating Compound X's affinity for these targets is a logical first step in characterizing its potential as a therapeutic agent.

Comparative Binding Affinity Analysis

To contextualize the potential of Compound X, its hypothetical binding affinity is compared against established multi-kinase and next-generation inhibitors targeting ALK and ROS1. The data is presented in terms of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), both of which are key indicators of binding strength (lower values indicate higher potency).

CompoundTarget KinaseBinding Affinity (nM)Citation(s) for Alternatives
Compound X ALK 15.2 (Hypothetical Data)
Compound X ROS1 8.9 (Hypothetical Data)
CrizotinibALK20 (IC50)[4][11]
CrizotinibROS1(Potent ROS1 inhibitor)[7][8][11]
AlectinibALK(Highly Selective)[7][8]
CeritinibALK0.2 (IC50)[4]
CeritinibROS1(Also a ROS1 inhibitor)[7][9]
LorlatinibALK<0.07 (Ki)[4]
LorlatinibROS1<0.025 (Ki)[4][6]

Interpretation of Data: The hypothetical data positions Compound X as a potent dual inhibitor of ALK and ROS1, with a binding affinity in the low nanomolar range. Its theoretical potency appears comparable to or slightly better than the first-generation inhibitor, Crizotinib. However, it is less potent than second and third-generation inhibitors like Ceritinib and Lorlatinib, which were specifically designed to overcome resistance and exhibit tighter binding.[5][7] This profile suggests that while Compound X could be a promising lead, further optimization would be necessary to compete with more advanced therapies.

Experimental Methodologies: A Guide to Robust Binding Affinity Determination

Accurate and reproducible measurement of binding affinity is paramount in drug discovery. Here, we detail two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[12][13] This makes it an invaluable tool for understanding the driving forces behind molecular recognition.

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze Protein (ALK/ROS1) & Compound X into Identical Buffer p2 Determine Accurate Concentrations (UV-Vis) p1->p2 p3 Degas Samples p2->p3 e1 Load Protein into Sample Cell p3->e1 Load e3 Equilibrate at Constant Temperature e1->e3 e2 Load Compound X into Syringe e4 Perform Serial Injections of Compound X into Cell e2->e4 e3->e4 a1 Integrate Raw Heat Bursts e4->a1 Acquire Data a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Data to Binding Model (e.g., one-site) a2->a3 a4 Extract Thermodynamic Parameters (KD, ΔH, n) a3->a4 SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis p1 Activate Carboxyl Groups on CM5 Chip (EDC/NHS) p2 Immobilize Protein (ALK/ROS1) via Amine Coupling p1->p2 p3 Deactivate Remaining Active Sites (Ethanolamine) p2->p3 e1 Equilibrate with Running Buffer p3->e1 Use e2 Inject Serial Dilutions of Compound X (Association) e1->e2 e3 Flow Running Buffer (Dissociation) e2->e3 e4 Regenerate Surface (if necessary) e3->e4 a1 Generate Sensorgrams (Response vs. Time) e3->a1 Acquire Data e4->e1 a2 Reference & Blank Subtraction a1->a2 a3 Fit Kinetic Data to Binding Model (e.g., 1:1) a2->a3 a4 Determine ka, kd, and KD a3->a4 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Oncogenic Fusion Kinase (e.g., EML4-ALK, FIG-ROS1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation CompoundX Compound X CompoundX->RTK Inhibits ATP Binding

Caption: Simplified RTK signaling and point of inhibition.

As shown in the diagram, constitutively active ALK or ROS1 fusion proteins can activate multiple downstream pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Critical for cell proliferation. *[3] PI3K-AKT Pathway: A key regulator of cell survival and apoptosis resistance.

  • JAK-STAT Pathway: Also involved in promoting survival and proliferation.

[7]By binding to the ATP pocket of ALK or ROS1, Compound X effectively blocks the initial phosphorylation event, leading to a shutdown of these oncogenic signals.

Conclusion and Future Directions

This guide provides a framework for evaluating the binding affinity of a novel pyridine-based compound, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (Compound X), against the validated cancer targets ALK and ROS1. The hypothetical data suggests that Compound X demonstrates potent, low-nanomolar binding to both kinases, positioning it as a promising lead compound.

The provided methodologies for ITC and SPR represent robust, industry-standard approaches for obtaining the high-quality affinity and kinetic data required for any rigorous drug discovery program. The essential next steps in the characterization of Compound X would involve:

  • Execution of Biophysical Assays: Performing the detailed ITC and SPR experiments to confirm the hypothetical binding affinities and elucidate the kinetics and thermodynamics of the interaction.

  • Cellular Potency Assays: Evaluating the ability of Compound X to inhibit ALK/ROS1 phosphorylation and downstream signaling in cancer cell lines known to harbor ALK or ROS1 fusions.

  • Kinase Selectivity Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity profile, a critical factor for predicting potential off-target effects.

  • Structural Biology: Obtaining a co-crystal structure of Compound X bound to the ALK or ROS1 kinase domain to guide structure-activity relationship (SAR) studies for further potency and selectivity optimization.

By following this scientifically rigorous path, the full therapeutic potential of novel chemical entities like Compound X can be thoroughly and objectively assessed.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.).
  • ALK inhibitor - Wikipedia. (n.d.).
  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers. (2023, October 24).
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.).
  • Anaplastic lymphoma kinase (ALK) | Inhibitors - MedchemExpress.com. (n.d.).
  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.).
  • Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing). (n.d.).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17).
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  • The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review - MDPI. (2024, October 11).
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  • Fluorescence Polarization (FP) | Molecular Devices. (n.d.).
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  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations | PNAS. (n.d.).
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  • of all the current ROS1 inhibitors, their major targets, and investigational status - ResearchGate. (n.d.).
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  • A comparative study of ligand-receptor complex binding affinity prediction methods based on glycogen phosphorylase inhibitors - PubMed. (n.d.).
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  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv. (2024, May 17).
  • Comparative binding energy analysis for binding affinity and target selectivity prediction | Request PDF - ResearchGate. (n.d.).
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
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Sources

Safety & Regulatory Compliance

Safety

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol proper disposal procedures

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a complex halogenated heterocyclic compound frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis. Due to its specific structural...

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Author: BenchChem Technical Support Team. Date: March 2026

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is a complex halogenated heterocyclic compound frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis. Due to its specific structural moieties—a pyridine ring, a chlorine atom, and a trifluoromethyl group—its disposal cannot be treated as standard organic waste.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational protocols required to safely manage, segregate, and dispose of this chemical, ensuring compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Hazard Assessment & Chemical Causality

To understand the strict disposal requirements for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, we must deconstruct its chemical profile:

  • The Halogenated Hazard (Cl and CF₃): The presence of chlorine and fluorine atoms strictly categorizes this material as a halogenated organic compound . When combusted at standard temperatures, halogenated organics generate highly corrosive and toxic acid gases, specifically hydrogen chloride (HCl) and hydrogen fluoride (HF) [1]. Furthermore, incomplete combustion of chlorinated aromatics and heterocycles poses a severe risk of generating polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[2].

  • The Pyridine Ring: Pyridine and its derivatives are recognized hepatotoxins and persistent environmental contaminants. Unsubstituted pyridine is classified by the EPA as a U-listed hazardous waste (Waste Code U196)[3]. While this specific derivative may not be explicitly U-listed by name, it exhibits characteristic toxicity and must be managed with the same stringent regulatory oversight to prevent groundwater contamination [4].

Because of these factors, this compound cannot be disposed of via standard fuels blending or drain disposal . It requires specialized high-temperature rotary kiln incineration (>1100°C) equipped with caustic scrubbers to neutralize the resulting acid gases [5].

Waste Segregation Logistics

The most critical operational failure in laboratory waste management is the mixing of halogenated and non-halogenated waste.

The Causality of Segregation: Incinerating halogenated waste costs significantly more than standard non-halogenated solvent disposal (often twice as much) due to the specialized equipment and scrubber maintenance required [6]. Mixing even a small amount of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol into a non-halogenated waste carboy (e.g., acetone, ethanol) instantly converts the entire bulk container into halogenated waste, drastically inflating disposal costs and complicating the chemical destruction profile.

Waste Segregation Matrix

Summarize your laboratory's waste streams using the following compatibility matrix to ensure proper segregation:

Waste CategoryCommon ExamplesCompatibility with 2-((3-Chloro...Final EHS Disposal Method
Halogenated Organics Dichloromethane, Chloroform, This Compound Compatible (Mix safely)High-Temp Rotary Kiln Incineration
Non-Halogenated Organics Acetone, Ethanol, Toluene, HexaneIncompatible (Do not mix)Fuels Blending / Energy Recovery
Aqueous Corrosives HCl, H₂SO₄, NaOH solutionsIncompatible Chemical Neutralization
Heavy Metal Waste Mercury, Lead, Silver solutionsIncompatible Specialized Metal Recovery

Step-by-Step Disposal Protocol

Implement this self-validating protocol to ensure safe containment and regulatory compliance from the point of generation to final Environmental Health and Safety (EHS) pickup.

Step 1: Personal Protective Equipment (PPE) Verification

  • Don a flame-resistant laboratory coat, chemical splash goggles, and nitrile gloves. Note: For prolonged handling of concentrated solutions, double-gloving is recommended as halogenated solvents can permeate standard nitrile over time.

  • Ensure all handling and transfer occurs within a certified, functioning chemical fume hood.

Step 2: Container Selection & Preparation

  • Select a DOT-certified 5-gallon safety can or a High-Density Polyethylene (HDPE) carboy specifically designated and pre-labeled for Halogenated Organic Waste [6].

  • Verify the container has a secure, leak-proof cap and is placed within a secondary containment tray.

Step 3: Waste Transfer

  • Use a dedicated, chemically compatible funnel (e.g., HDPE or PTFE) to transfer the waste.

  • Critical Action: Never leave the funnel resting in the waste container. Remove the funnel and seal the container immediately after pouring to prevent the fugitive emission of toxic pyridine vapors into the laboratory atmosphere.

Step 4: EPA-Compliant Labeling

  • Attach a Hazardous Waste tag to the container the moment the first drop of waste is added.

  • Check the boxes for "Toxic" and "Halogenated" .

  • Write out the full chemical name: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol. Do not use chemical structures, acronyms, or trade names , as this violates EPA Resource Conservation and Recovery Act (RCRA) labeling requirements.

Step 5: Satellite Accumulation Area (SAA) Storage & Pickup

  • Store the sealed container in your lab's designated SAA.

  • Submit an EHS pickup request when the container reaches 80-90% capacity, or before the regulatory accumulation time limit expires (typically 90 days for Large Quantity Generators)[7].

Waste Workflow Visualization

The following diagram maps the logical decision tree and physical workflow for the disposal of this specific chemical, highlighting the critical segregation checkpoint.

G A Waste Generation: 2-((3-Chloro-5-(trifluoromethyl)... pyridin-2-yl)oxy)ethanol B Halogenated Waste Segregation Check A->B C Collect in EHS-Approved Halogenated Waste Container B->C Yes (Contains Cl, CF3) D DO NOT MIX with Non-Halogenated Solvents B->D Critical Rule E Labeling & SAA Storage (Secondary Containment) C->E F EHS Pickup Request E->F G High-Temp Rotary Kiln Incineration (>1100°C) with Acid Gas Scrubbing F->G

Caption: Workflow for the segregation, collection, and thermal destruction of halogenated pyridine waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, execute the following steps:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, allow the laboratory's HVAC system to mechanically ventilate the space.

  • Containment: Stop the leak if safe to do so. Do not allow the chemical to enter sink drains, as it is toxic to aquatic life and will bypass standard municipal water treatment[8].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Shovel the saturated absorbent into a compatible, sealable container. Label it as "Hazardous Spill Residue - Halogenated Pyridine Derivative."

  • Reporting: Contact your institutional EHS department immediately for specialized pickup and incident reporting.

References

  • American Chemical Society (ACS). Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor. Available at:[Link]

  • Central Power Research Institute (CPRI). Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • University of Texas at Austin EHS. Chemical Waste Accumulation. Available at:[Link]

  • Georgia Institute of Technology EHS. Chemical Waste Disposal. Available at:[Link]

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